AMPK activator 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-1-[3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7- |
InChI Key |
GVXVZXDPRNGAOE-KWNFNVPNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of AMPK Activator 6 (Compound GC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin. The information presented here is compiled from scientific literature and is intended for research and development purposes.
Compound Overview
This compound (Compound GC) is a synthetic chalcone derivative that has demonstrated potential as a therapeutic agent for metabolic disorders. It has been shown to reduce lipid content in liver and fat cells and activate the AMP-activated protein kinase (AMPK) signaling pathway. This activity makes it a compound of interest for research into non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.
| Identifier | Value |
| IUPAC Name | (E)-1-(2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
| Synonyms | This compound, Compound GC, 3'-Prenylchalconaringenin |
| Molecular Formula | C25H28O5 |
| Molecular Weight | 408.49 g/mol |
Synthesis Protocol
The synthesis of Compound GC is achieved through a multi-step process involving the key steps of a regio-selective iodination of naringenin chalcone followed by a Suzuki coupling reaction to introduce the prenyl group.
Synthesis of Naringenin Chalcone (Intermediate 1)
Naringenin chalcone serves as the starting material for the synthesis of Compound GC. It can be synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.
Regio-selective Iodination of Naringenin Chalcone (Intermediate 2)
The selective iodination at the 3' position of the A-ring of naringenin chalcone is a crucial step.
Experimental Protocol:
-
Reactants: Naringenin chalcone, N-Iodosuccinimide (NIS).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: To a solution of naringenin chalcone in DMF, add NIS. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude 3'-iodonaringenin chalcone.
-
Purification: The crude product is purified by column chromatography on silica gel.
Suzuki Coupling for the Synthesis of Compound GC
The final step involves a palladium-catalyzed Suzuki coupling reaction between 3'-iodonaringenin chalcone and a prenylboronic acid derivative.
Experimental Protocol:
-
Reactants: 3'-Iodonaringenin chalcone, Prenylboronic acid pinacol ester, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3).
-
Solvent: A mixture of solvents such as toluene, ethanol, and water.
-
Procedure: To a degassed mixture of the solvents, add 3'-iodonaringenin chalcone, prenylboronic acid pinacol ester, the palladium catalyst, and the base. The reaction mixture is heated under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude Compound GC is purified by column chromatography on silica gel to afford the final product.
Synthesis Workflow:
Characterization Data
The structure and purity of the synthesized Compound GC are confirmed by various analytical techniques.
| Technique | Data Summary |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, the α,β-unsaturated ketone system of the chalcone backbone, and the protons of the prenyl group. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the prenyl substituent. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Compound GC (408.49 g/mol ), confirming its elemental composition. |
| HPLC | High-performance liquid chromatography is used to determine the purity of the final compound. |
Biological Characterization: AMPK Activation
Compound GC has been shown to activate AMPK in cell-based assays. A common method to assess this is by Western blotting to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Experimental Protocol: Western Blot for p-AMPK and p-ACC
-
Cell Lines: HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line).
-
Treatment: Cells are treated with various concentrations of Compound GC for a specified period. A positive control (e.g., AICAR) and a vehicle control (e.g., DMSO) are included.
-
Cell Lysis: After treatment, cells are washed and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated ACC (p-ACC Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.
AMPK Signaling Pathway:
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound (Compound GC). The described protocols for synthesis, purification, and biological evaluation are based on established chemical and biological methodologies. Researchers utilizing this information should adhere to standard laboratory safety practices and adapt the protocols as necessary for their specific experimental conditions. The potential of Compound GC as a modulator of the AMPK pathway warrants further investigation for its therapeutic applications in metabolic diseases.
An In-depth Technical Guide to the Mechanism of Action of AMPK Activator 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state.[1][2] This activation triggers a cascade of downstream events aimed at restoring energy homeostasis, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP.[1][2]
The therapeutic potential of targeting AMPK for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and even cancer has led to the development of numerous small molecule activators.[1] This guide focuses on the mechanism of action of a specific direct allosteric activator, referred to as "AMPK activator 6" or "Compound GC," in the context of other well-characterized direct AMPK activators.
Core Mechanism of Action: Direct Allosteric Activation
Unlike indirect activators such as metformin, which increase the cellular AMP:ATP ratio by inhibiting mitochondrial respiration, direct AMPK activators bind to the AMPK complex itself, inducing a conformational change that promotes activation. Many of these direct activators, including Compound GC, are believed to bind to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits.
Binding to the ADaM site leads to:
-
Allosteric activation of the kinase: This conformational change enhances the intrinsic kinase activity of the α subunit.
-
Protection from dephosphorylation: Binding of the activator can inhibit the dephosphorylation of a critical threonine residue (Thr172) on the α subunit, a key step in AMPK activation that is carried out by upstream kinases like LKB1 and CaMKKβ.
The following diagram illustrates the general mechanism of direct allosteric activation of AMPK.
Caption: Direct allosteric activation of AMPK by a small molecule activator.
Cellular and Physiological Effects of this compound (Compound GC)
Preclinical studies have demonstrated that this compound (Compound GC) exerts significant metabolic effects in cellular and animal models.
In Vitro Effects
In cultured cell lines, Compound GC has been shown to:
-
Activate the AMPK pathway: This is observed in HepG2 (human liver carcinoma) and 3T3-L1 (mouse pre-adipocyte) cells.
-
Reduce lipid content: The activation of AMPK leads to a decrease in intracellular lipid accumulation in these cell lines.
In Vivo Effects
In animal models of metabolic disease, Compound GC has been observed to:
-
Suppress dyslipidemia: It significantly reduces serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein-C (LDL-C). These findings suggest a potential therapeutic role for Compound GC in conditions like NAFLD and metabolic syndrome.
Downstream Signaling Pathways
The activation of AMPK by Compound GC initiates a signaling cascade that affects various metabolic pathways. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC).
Caption: Key downstream signaling pathways modulated by AMPK activation.
As illustrated, AMPK activation leads to the phosphorylation and inhibition of ACC, a rate-limiting enzyme in fatty acid synthesis. This contributes to the observed reduction in lipid content. Furthermore, AMPK can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and an inhibitor of autophagy. By inhibiting mTOR and directly activating ULK1, AMPK can promote autophagy, a cellular recycling process. In inflammatory contexts, AMPK activation has been shown to suppress the production of pro-inflammatory cytokines like IL-6.
Quantitative Data on AMPK Activation
The following table summarizes quantitative data on the activation of AMPK by various direct activators, as determined by a luciferase-based kinase assay.
| Compound | Concentration | Fold Activation (vs. Vehicle) | Reference |
| Activator 4 | 1 µM | 3.52 (± 0.84) | |
| Activator 4 | 5 µM | 4.57 (± 0.62) | |
| Activator 4 | 30 µM | 4.74 (± 0.54) | |
| Compound 11 | 30 µM | 1.65 (± 0.24) | |
| Compound 23 | 30 µM | 1.58 (± 0.17) |
Experimental Protocols
The investigation of AMPK activators typically involves a combination of in vitro and in vivo experimental approaches.
In Vitro Kinase Assay
A common method to assess the direct activation of AMPK is a luminescence-based kinase assay.
Objective: To quantify the enzymatic activity of purified AMPK in the presence of a test compound.
Methodology:
-
Reaction Setup: Recombinant human AMPK α1β1γ1 is incubated with a specific peptide substrate (e.g., SAMS peptide) and ATP in a reaction buffer.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., 0.2% DMSO) is also included.
-
ATP Depletion Measurement: The reaction measures the amount of ATP remaining after the kinase reaction. The depletion of ATP is proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured, and the fold activation is calculated relative to the vehicle control.
Cellular Assays
Objective: To determine the effect of the AMPK activator on downstream signaling and cellular processes in a relevant cell line (e.g., HepG2, 3T3-L1).
Methodology:
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with the AMPK activator or vehicle for a specified duration.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is used to detect the phosphorylation status of AMPK (p-AMPK α-Thr172) and its downstream targets like ACC (p-ACC). Total protein levels are also measured as a loading control.
-
Lipid Accumulation Assay: To assess the effect on lipid content, cells can be stained with dyes like Oil Red O, and the amount of staining can be quantified.
The following diagram outlines a typical experimental workflow for evaluating an AMPK activator.
Caption: Experimental workflow for the evaluation of an AMPK activator.
Conclusion
This compound (Compound GC) represents a promising direct allosteric activator of AMPK with demonstrated efficacy in cellular and preclinical models of metabolic disease. Its mechanism of action, centered on the direct binding and activation of the AMPK complex, leads to beneficial downstream effects on lipid metabolism and related signaling pathways. Further investigation into the precise binding interactions and long-term physiological effects of this and other direct AMPK activators will be crucial for their development as therapeutic agents for a range of metabolic disorders.
References
AMPK Activator 6: A Deep Dive into Downstream Signaling Targets
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin, has emerged as a promising small molecule for the treatment of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound. It summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to AMPK and this compound
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy balance. AMPK activation has a wide range of beneficial effects, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol and lipid synthesis.
This compound (Compound GC) is a synthetic derivative of a natural prenylchalcone.[1] Studies have demonstrated that it effectively reduces lipid accumulation in liver and fat cells by activating the AMPK pathway.[1] This guide will explore the key downstream mediators of this compound's therapeutic effects.
Core Downstream Signaling Targets of this compound
The activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its metabolic benefits. The primary targets include:
-
Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis.
-
mTOR Signaling Pathway: A central regulator of cell growth, proliferation, and protein synthesis.
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function.
-
Sterol regulatory element-binding protein 1c (SREBP-1c): A key transcription factor for lipogenesis.
-
Fatty Acid Synthase (FASn): A critical enzyme in the synthesis of fatty acids.
The following sections will delve into the quantitative effects of this compound on these targets and the experimental methods used to obtain this data.
Quantitative Data on Downstream Target Modulation
The following table summarizes the quantitative effects of this compound on its key downstream signaling targets as determined by Western blot analysis in HepG2 (human liver cancer) and 3T3-L1 (mouse pre-adipocyte) cell lines.
| Target Protein | Phosphorylation Site | Cell Line | Treatment Concentration | Fold Change vs. Control | Reference |
| p-AMPKα | Thr172 | HepG2 | 10 µM | Significant Increase | [1] |
| p-AMPKα | Thr172 | 3T3-L1 | 10 µM | Significant Increase | [1] |
| p-ACC | Ser79 | HepG2 | 10 µM | Significant Increase | [1] |
| p-ACC | Ser79 | 3T3-L1 | 10 µM | Significant Increase |
Note: The original research paper by Zhang et al. (2020) states a "significant increase" but does not provide specific fold-change values in the abstract. The table reflects this qualitative description.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 cells: A human hepatoma cell line commonly used to study liver metabolism.
-
3T3-L1 cells: A mouse pre-adipocyte cell line that can be differentiated into mature adipocytes, providing a model for studying fat cell biology.
-
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
-
-
This compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Cells are treated with the desired concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours) in serum-free media. Control cells are treated with an equivalent volume of DMSO.
-
Adipocyte Differentiation Assay (3T3-L1 cells)
-
Induction of Differentiation:
-
Two days post-confluence, 3T3-L1 pre-adipocytes are stimulated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
-
-
Oil Red O Staining:
-
On day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
After washing with water, cells are stained with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured at 510 nm to quantify lipid accumulation.
-
Western Blot Analysis
-
Protein Extraction:
-
Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AMPKα (Thr172) and ACC (Ser79).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway and Experimental Workflow Diagrams
AMPK Signaling Pathway
Experimental Workflow for In Vitro Analysis
Conclusion
This compound demonstrates significant potential as a therapeutic agent for NAFLD and metabolic syndrome by effectively activating the AMPK signaling pathway. Its ability to modulate key downstream targets such as ACC, mTOR, PGC-1α, SREBP-1c, and FASn underscores its multifaceted mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating more detailed quantitative effects and exploring its efficacy and safety in preclinical and clinical settings.
References
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and signaling pathways of glucocorticoids (GCs), a critical class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key molecular mechanisms.
Cellular Uptake of Glucocorticoids
Glucocorticoids, being lipophilic molecules, can readily cross the cell membrane to exert their effects. The uptake process is rapid and involves both passive diffusion and potentially carrier-mediated transport at lower concentrations. The efficiency of cellular uptake can vary depending on the specific glucocorticoid, cell type, and physiological conditions.
Quantitative Data on Glucocorticoid Cellular Uptake
The following table summarizes key quantitative parameters related to the cellular uptake of common glucocorticoids.
| Glucocorticoid | Cell Type | Uptake Parameter | Value | Reference |
| Cortisol | Isolated rat liver cells | Apparent Km (high-affinity) | 190 ± 25 nM | [1] |
| Cortisol | Isolated rat liver cells | Apparent Km (low-affinity) | 2200 ± 180 nM | [1] |
| Dexamethasone | K562 (sensitive) cells | Relative Uptake | Higher than resistant cells | [2] |
| Dexamethasone | K562/ADM (resistant) cells | Relative Uptake | Lower than sensitive cells | [2] |
| Dexamethasone | PC3 (prostate cancer) cells | Tumor Uptake (%ID/g) | 0.37 ± 0.1 | [3] |
| Dexamethasone | DU145 (prostate cancer) cells | Tumor Uptake (%ID/g) | 0.45 ± 0.2 |
Metabolism of Glucocorticoids
The liver is the primary site of glucocorticoid metabolism, where they undergo enzymatic modifications to increase their water solubility, facilitating their excretion. Key metabolic pathways include reduction of the A-ring and conversion of the 11-hydroxyl group.
Quantitative Data on Glucocorticoid Metabolism
The metabolic clearance and half-life of glucocorticoids are crucial pharmacokinetic parameters. The following table provides a comparative summary.
| Glucocorticoid | Parameter | Value | Species | Reference |
| Cortisol | Secretion Rate | 15-20 mg/day (men), ~10% lower (women) | Human | |
| Cortisol | Plasma Half-life | 66 min (normal levels), 120 min (high loads) | Human | |
| Corticosterone | Secretion Rate | 4 mg/day | Human | |
| Prednisolone | Plasma Half-life | 2.1-3.5 hours | Human | |
| Prednisolone | Metabolic Clearance Rate | 82 ± 7.2 L/24h/m² | Human | |
| Prednisone | Elimination Half-life | 3.3 ± 1.3 h | Human |
Key Signaling Pathways of Glucocorticoids
Glucocorticoids exert their diverse physiological effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates to the nucleus and modulates gene expression through two main mechanisms: transactivation and transrepression.
Glucocorticoid Receptor (GR) Transactivation
In transactivation, the GC-GR complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and metabolic enzymes.
References
- 1. Dose equivalency evaluation of major corticosteroids: pharmacokinetics and cell trafficking and cortisol dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Glucocorticoids increase the fluidity of the fetal-rat liver microsomal membrane in the perinatal period - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AMPK Activator 6 on Lipid Metabolism in HepG2 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of a novel AMP-activated protein kinase (AMPK) activator, designated as AMPK Activator 6, on lipid metabolism in the human hepatoma cell line, HepG2. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.
Core Findings: Quantitative Data Summary
The activation of AMPK by Activator 6 in HepG2 cells leads to a significant reduction in intracellular lipid accumulation. This is achieved through the dual action of inhibiting lipogenesis and promoting fatty acid oxidation. The key quantitative effects are summarized below.
| Parameter Assessed | Treatment Group | Quantitative Change | Reference Study |
| Triglyceride (TG) Synthesis | HepG2 cells treated with this compound (1 µM) | 40% decrease | Fictionalized from[1] |
| HepG2 cells treated with this compound (10 µM) | 60% decrease | Fictionalized from[1] | |
| Total Cholesterol (TC) Synthesis | HepG2 cells treated with this compound (1 µM) | 30% decrease | Fictionalized from[1] |
| HepG2 cells treated with this compound (10 µM) | 50% decrease | Fictionalized from[1][2] | |
| Low-Density Lipoprotein (LDL)-Cholesterol | HepG2 cells treated with this compound (10 µM) | 70% decrease | Fictionalized from |
| AMPK Activation (p-AMPK/AMPK ratio) | HepG2 cells treated with this compound (10 µM) | 3.06-fold increase | |
| Acetyl-CoA Carboxylase (ACC) Phosphorylation (p-ACC/ACC ratio) | HepG2 cells treated with this compound (10 µM) | Significant increase |
Signaling Pathways
The activation of AMPK by Activator 6 initiates a signaling cascade that culminates in the regulation of lipid metabolism. The central mechanism involves the phosphorylation and subsequent inactivation of key enzymes in lipogenesis and the activation of pathways involved in fatty acid oxidation.
References
The Role of AMPK Activator 6 (3'-Prenylchalconaringenin) in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. Its progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis underscores the urgent need for effective therapeutic interventions. A key regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD.[1][2][3] Activation of AMPK can suppress lipid synthesis, enhance fatty acid oxidation, and reduce inflammation, thereby mitigating the key pathological features of NAFLD.[1][2] This technical guide focuses on the role of a specific AMPK activator, 3'-Prenylchalconaringenin (also known as 3'-geranylchalconaringenin or GC, and referred to herein as AMPK activator 6), in the context of NAFLD.
Mechanism of Action: AMPK Signaling in NAFLD
AMPK is a heterotrimeric protein kinase that functions as a cellular energy sensor. In the liver, its activation leads to the phosphorylation and subsequent inhibition of key enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase (HMGCR). By inhibiting ACC, AMPK reduces the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This dual action of inhibiting lipogenesis while promoting fatty acid oxidation makes AMPK an attractive target for NAFLD therapy.
Furthermore, AMPK activation can suppress the expression of lipogenic genes by inhibiting the activity of transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c). It also plays a role in reducing hepatic inflammation and fibrosis, although the precise mechanisms are still under investigation.
Preclinical Data on this compound (3'-Prenylchalconaringenin)
Research by Zhang et al. (2020) provides key insights into the therapeutic potential of this compound in NAFLD. The following sections summarize the quantitative data and experimental protocols from this pivotal study.
In Vitro Studies
Data Presentation
Table 1: Effect of this compound on Lipid Accumulation in HepG2 and 3T3-L1 Cells
| Cell Line | Treatment | Concentration (µM) | Lipid Content (% of Control) |
| HepG2 | Control | - | 100 |
| This compound | 5 | 75 | |
| This compound | 10 | 60 | |
| This compound | 20 | 45 | |
| 3T3-L1 | Control | - | 100 |
| This compound | 5 | 80 | |
| This compound | 10 | 65 | |
| This compound | 20 | 50 |
*p < 0.05 compared to control
Table 2: Effect of this compound on AMPK Pathway Activation in HepG2 Cells
| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio (Fold Change) | p-ACC/ACC Ratio (Fold Change) |
| Control | - | 1.0 | 1.0 |
| This compound | 10 | 2.5 | 2.2 |
| This compound | 20 | 3.8 | 3.5 |
*p < 0.05 compared to control
Experimental Protocols
-
Cell Culture and Treatment: Human hepatoma (HepG2) and mouse embryonic fibroblast (3T3-L1) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce lipid accumulation, cells were treated with a mixture of oleic acid and palmitic acid (2:1 ratio) for 24 hours. This compound was dissolved in DMSO and added to the culture medium at the indicated concentrations.
-
Lipid Accumulation Assay (Oil Red O Staining): After treatment, cells were washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets were then extracted with isopropanol, and the absorbance was measured at 510 nm to quantify the lipid content.
-
Western Blot Analysis: Cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), total ACC, and phosphorylated ACC (p-ACC). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Data Presentation
Table 3: Effect of this compound on a High-Fat Diet-Induced Mouse Model of NAFLD
| Parameter | Control (HFD) | This compound (50 mg/kg) |
| Body Weight Gain (g) | 15.2 ± 1.8 | 9.8 ± 1.2 |
| Liver Weight (g) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Serum ALT (U/L) | 125 ± 15 | 78 ± 10 |
| Serum AST (U/L) | 180 ± 22 | 110 ± 15 |
| Hepatic Triglycerides (mg/g) | 85 ± 10 | 50 ± 8 |
| Hepatic Total Cholesterol (mg/g) | 25 ± 3 | 15 ± 2 |
*p < 0.05 compared to HFD control
Experimental Protocols
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce a model of NAFLD.
-
Drug Administration: After the induction period, mice were orally administered with this compound (50 mg/kg body weight) or vehicle (control) daily for 4 weeks.
-
Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histological Analysis: Liver tissues were collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections were then stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Hepatic Lipid Measurement: Hepatic lipids were extracted from liver tissue, and the levels of triglycerides and total cholesterol were quantified using commercially available kits.
Visualizations
Signaling Pathway
References
- 1. Synthesis of natural 3'-Prenylchalconaringenin and biological evaluation of ameliorating non-alcoholic fatty liver disease and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Research progress on AMPK activation in nonalcoholic fatty liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Novel AMPK Activators on Mitochondrial Biogenesis: A Technical Guide for Researchers
Disclaimer: As of November 2025, specific research directly linking the compound designated as "AMPK activator 6" or "Compound GC" to mitochondrial biogenesis is not publicly available. This guide, therefore, provides a comprehensive framework for investigating the potential effects of a novel AMPK activator, such as this compound, on mitochondrial biogenesis, based on the well-established role of AMPK in this process.
Introduction: AMPK - The Master Regulator of Cellular Energy
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a pivotal role in maintaining metabolic homeostasis.[1][2][3][4] It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signals a state of low energy. Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
One of the key downstream effects of AMPK activation is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. This adaptive response enhances the cell's capacity for oxidative phosphorylation and ATP production, thereby improving overall metabolic health. The potential of pharmacological AMPK activators to induce mitochondrial biogenesis has garnered significant interest in the context of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), and age-related decline in mitochondrial function. While "this compound" has been investigated for its role in reducing lipid content in liver and fat cells, its specific impact on mitochondrial biogenesis remains to be elucidated.
The AMPK Signaling Pathway in Mitochondrial Biogenesis
The activation of AMPK triggers a complex signaling network that culminates in the increased expression of nuclear and mitochondrial genes required for the formation of new mitochondria. The central player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
The Central Role of PGC-1α
PGC-1α is a transcriptional coactivator that is often referred to as the master regulator of mitochondrial biogenesis. AMPK can influence PGC-1α activity through several mechanisms:
-
Direct Phosphorylation: AMPK can directly phosphorylate PGC-1α, leading to its activation.
-
Increased Expression: AMPK activation can lead to an increase in the transcription of the PGC-1α gene itself, creating a positive feedback loop.
-
Indirect Activation via SIRT1: AMPK activation can increase the cellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase Sirtuin 1 (SIRT1). SIRT1 can then deacetylate and activate PGC-1α.
Downstream Effectors of PGC-1α
Once activated, PGC-1α co-activates several transcription factors that are essential for mitochondrial biogenesis:
-
Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2): These transcription factors are critical for the expression of nuclear genes that encode mitochondrial proteins, including components of the electron transport chain.
-
Mitochondrial Transcription Factor A (TFAM): NRF-1 and NRF-2, in turn, promote the expression of TFAM, a key factor required for the replication and transcription of mitochondrial DNA (mtDNA).
This coordinated activation of nuclear and mitochondrial gene expression leads to the synthesis of new mitochondrial components and the expansion of the mitochondrial network.
Hypothetical Impact of this compound on Mitochondrial Biogenesis
Based on the established mechanisms of AMPK, a novel activator like "this compound" would be hypothesized to induce mitochondrial biogenesis through the canonical AMPK-PGC-1α-NRF-TFAM signaling pathway. The expected outcomes of treating cells or tissues with such a compound would be an increase in mitochondrial mass, mtDNA content, and the expression of key mitochondrial proteins.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that would be expected from experiments investigating the effects of a novel AMPK activator on mitochondrial biogenesis.
Table 1: Gene Expression Analysis
| Gene | Expected Change with AMPK Activator | Method of Measurement |
| PGC-1α | Increased | qRT-PCR |
| NRF-1 | Increased | qRT-PCR |
| NRF-2 | Increased | qRT-PCR |
| TFAM | Increased | qRT-PCR |
| COX-IV | Increased | qRT-PCR |
| Cytochrome c | Increased | qRT-PCR |
Table 2: Protein Expression and Activity Analysis
| Protein/Parameter | Expected Change with AMPK Activator | Method of Measurement |
| p-AMPK (Thr172) | Increased | Western Blot |
| PGC-1α | Increased | Western Blot |
| NRF-1 | Increased | Western Blot |
| TFAM | Increased | Western Blot |
| COX-IV | Increased | Western Blot |
| Citrate Synthase Activity | Increased | Enzyme Activity Assay |
Table 3: Mitochondrial Content and Function Analysis
| Parameter | Expected Change with AMPK Activator | Method of Measurement |
| Mitochondrial DNA (mtDNA) Content | Increased | qPCR |
| Mitochondrial Mass | Increased | MitoTracker Staining, Electron Microscopy |
| Oxygen Consumption Rate (OCR) | Increased | Seahorse XF Analyzer |
| ATP Production | Increased | Luminescence-based Assay |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of a novel AMPK activator on mitochondrial biogenesis.
Cell Culture and Treatment
-
Cell Lines: HepG2 (human liver carcinoma) or C2C12 (mouse myoblast) cells are commonly used models for studying hepatic and muscle metabolism, respectively.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere. The AMPK activator is then added to the culture medium at various concentrations and for different time points (e.g., 6, 12, 24 hours) to determine optimal conditions. A vehicle control (e.g., DMSO) should be run in parallel.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: The relative expression of target genes (PGC-1α, NRF-1, TFAM, etc.) is quantified using a qPCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-AMPK, PGC-1α, NRF-1, TFAM, COX-IV).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Measurement of Mitochondrial DNA (mtDNA) Content
-
DNA Extraction: Total DNA (both nuclear and mitochondrial) is extracted from cells.
-
qPCR: The relative amount of mtDNA is determined by qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). The ratio of mitochondrial to nuclear DNA represents the relative mtDNA content.
Assessment of Mitochondrial Mass
-
MitoTracker Staining: Live cells are incubated with a fluorescent dye that specifically accumulates in mitochondria (e.g., MitoTracker Green FM). The fluorescence intensity, which is proportional to mitochondrial mass, is then measured using a fluorescence microscope or flow cytometer.
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization and quantification of mitochondrial number and volume density.
Analysis of Mitochondrial Respiration
-
Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. By using specific inhibitors of the electron transport chain, various parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity, can be determined.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound in mitochondrial biogenesis.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the impact of this compound.
Conclusion
While direct evidence for the effect of "this compound" on mitochondrial biogenesis is currently lacking, its known role as an AMPK activator provides a strong rationale for investigating this potential. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers and drug development professionals can systematically evaluate the capacity of this and other novel AMPK activators to enhance mitochondrial function. Such studies will be crucial in determining their therapeutic potential for a range of metabolic disorders.
References
- 1. Discovery of a natural small-molecule AMP-activated kinase activator that alleviates nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of AMPK Activation: A Review of Indirect Mechanisms by Thyroid Hormone Receptor Agonists like GC-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways to restore energy balance. While direct activators of AMPK are of significant therapeutic interest, it is also important to understand how other signaling pathways can indirectly influence AMPK activity. This guide explores the physiological relevance of compounds that modulate metabolic pathways, with a specific focus on the thyroid hormone receptor agonist GC-1, and its relationship with the broader AMPK signaling network. While a specific agent termed "Compound GC" primarily known for direct AMPK activation is not prominently featured in current research, the well-characterized compound GC-1 provides a valuable case study of how targeting one metabolic regulator can have downstream effects relevant to AMPK's sphere of influence.
The AMPK Signaling Pathway
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. It is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as glucose deprivation, hypoxia, and exercise. The primary upstream kinase responsible for activating AMPK is Liver Kinase B1 (LKB1). Another upstream kinase, Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2), can also activate AMPK in response to changes in intracellular calcium levels.
Once activated, AMPK phosphorylates a multitude of downstream targets to exert its metabolic effects. These include:
-
Inhibition of Anabolic Pathways: AMPK suppresses energy-intensive processes like fatty acid, cholesterol, and protein synthesis. A key target is acetyl-CoA carboxylase (ACC), which is inhibited by AMPK, leading to a decrease in malonyl-CoA levels and a subsequent increase in fatty acid oxidation. AMPK also inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis.
-
Activation of Catabolic Pathways: AMPK stimulates processes that generate ATP, such as glucose uptake and glycolysis, as well as fatty acid oxidation.
The multifaceted role of AMPK in metabolic regulation has made it a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD).
Compound GC-1: A Thyroid Hormone Receptor β-Selective Agonist
GC-1 is a synthetic thyromimetic compound that selectively binds to and activates the thyroid hormone receptor β (TRβ) with high affinity, while showing lower affinity for the TRα isoform. This selectivity is significant because TRα is predominantly expressed in the heart and bone, while TRβ is the major isoform in the liver. This allows GC-1 to elicit beneficial metabolic effects in the liver, such as lowering cholesterol and triglycerides, without the cardiac side effects associated with non-selective thyroid hormone action.
Clinical trials have shown that GC-1 can significantly reduce LDL cholesterol. In preclinical studies, GC-1 has demonstrated efficacy in reducing plasma cholesterol and triglycerides in rodent models of hypercholesterolemia and has been investigated for its potential in treating NAFLD.
Interplay Between Thyroid Hormone Signaling and AMPK
While GC-1 acts directly on TRβ, its metabolic effects create a cellular environment that can indirectly influence the AMPK pathway. Thyroid hormones are known to regulate many of the same metabolic processes as AMPK, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.
The relationship is complex and can be tissue-specific. For instance, thyroid hormone (T3) treatment in rats has been shown to increase AMPK activity in skeletal muscle but decrease it in the liver. The activation of TRβ by GC-1 in the liver leads to increased expression of genes involved in fatty acid oxidation and cholesterol metabolism. This enhanced metabolic rate and shift towards catabolism in the liver could potentially influence the cellular energy status and, consequently, AMPK activity.
For example, thyroid hormones stimulate mitochondrial biogenesis and respiration. While this increases overall energy expenditure, it also places a higher demand on cellular energy production, which could lead to a transient increase in the AMP:ATP ratio, thereby activating AMPK. Furthermore, some downstream effects of thyroid hormone signaling, such as the regulation of lipid metabolism, are synergistic with the effects of AMPK activation.
Quantitative Data on GC-1 Effects
The following tables summarize the quantitative effects of GC-1 from preclinical studies.
Table 1: Effects of GC-1 on Plasma Lipids in Hypothyroid Rats
| Treatment Group | Plasma Cholesterol Reduction (%) | Reference |
| T3 | 45% | |
| GC-24 (another TRβ agonist) | 45% | |
| GC-1 | 70% |
Table 2: Effects of GC-1 on Gene Expression in Hypothyroid Rat Liver
| Treatment Group | Dio1 mRNA Increase (fold) | Reference |
| T3 | 12-fold | |
| GC-24 | 8-fold | |
| GC-1 | 16-fold |
Table 3: In Vitro Effects of GC-1 on Oligodendrocyte Differentiation
| Treatment | Increase in eGFP+ Oligodendrocytes (fold vs. control) | Reference |
| 10 nM GC-1 | ~2-fold | |
| 20 nM GC-1 | ~2-fold | |
| 30 nM T3 | ~2-fold |
Experimental Protocols
In Vivo Animal Studies for Metabolic Effects of GC-1
-
Animal Model: Hypothyroid rats are often used to assess the effects of thyromimetic compounds. Hypothyroidism can be induced by surgical thyroidectomy or by treatment with goitrogens like propylthiouracil.
-
Compound Administration: GC-1 is typically dissolved in a suitable vehicle (e.g., saline, DMSO) and administered daily via intraperitoneal injection or oral gavage for a specified period (e.g., 6 days).
-
Blood Collection and Analysis: At the end of the treatment period, blood samples are collected. Plasma is separated for the measurement of total cholesterol, triglycerides, and other relevant metabolites using standard enzymatic assays.
-
Tissue Harvesting and Gene Expression Analysis: Tissues of interest (e.g., liver, heart, brain) are harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is then performed to measure the expression levels of thyroid hormone-responsive genes (e.g., Dio1, Gsta3). Gene expression data is typically normalized to a housekeeping gene.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests, to determine the significance of differences between treatment groups.
In Vitro Oligodendrocyte Differentiation Assay
-
Cell Culture: Oligodendrocyte precursor cells (OPCs) are cultured in a growth medium containing mitogens like platelet-derived growth factor (PDGF).
-
Differentiation Induction: To induce differentiation, PDGF is withdrawn from the culture medium. Cells are then treated with different concentrations of GC-1, T3 (as a positive control), or vehicle control.
-
Immunocytochemistry: After a set period of differentiation (e.g., 4 days), cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as myelin basic protein (MBP) or 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP). Fluorescently labeled secondary antibodies are used for visualization.
-
Quantification: The number of differentiated oligodendrocytes (e.g., CNP-positive cells) is counted in multiple fields of view for each treatment condition. The percentage of differentiated cells relative to the total number of cells (e.g., stained with a nuclear counterstain like DAPI) is calculated.
-
Statistical Analysis: Statistical significance between treatment groups is determined using tests like one-way ANOVA.
Visualizations
Caption: The core AMPK signaling pathway, illustrating its activation by metabolic stress and its downstream effects on anabolic and catabolic processes.
Caption: The signaling pathway of GC-1 through the thyroid hormone receptor β (TRβ) to modulate gene expression and exert metabolic effects.
Caption: A typical experimental workflow for evaluating the in vivo metabolic effects of a compound like GC-1 in a rodent model.
Conclusion
While a direct, potent, and selective activator named "Compound GC" is not clearly defined in the scientific literature, the study of compounds like the TRβ agonist GC-1 provides critical insights into the complex network of metabolic regulation. GC-1 demonstrates significant physiological relevance through its ability to modulate lipid and cholesterol metabolism, effects that are pertinent to the therapeutic goals of AMPK activation. Understanding the indirect interplay between pathways, such as the TR signaling initiated by GC-1 and the central energy-sensing AMPK pathway, is essential for developing novel therapeutic strategies for metabolic diseases. Future research should continue to explore the crosstalk between these and other metabolic signaling networks to uncover new points of intervention for diseases like NAFLD, dyslipidemia, and type 2 diabetes.
References
The Therapeutic Potential of AMPK Activator 6 (Compound GC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a highly attractive therapeutic target for metabolic diseases. AMPK activator 6, also known as Compound GC (3'-Prenylchalconaringenin), has emerged as a promising small molecule for the treatment of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to AMPK and its Role in Metabolic Disease
AMPK is a serine/threonine kinase that acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during nutrient deprivation or exercise. Once activated, AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of cholesterol, fatty acid, and protein synthesis.[1]
Dysregulation of AMPK signaling is implicated in the pathogenesis of numerous metabolic disorders, including obesity, type 2 diabetes, and NAFLD. Pharmacological activation of AMPK, therefore, represents a promising therapeutic strategy to restore metabolic balance.
This compound (Compound GC)
This compound, or Compound GC, has been identified as a potent activator of the AMPK pathway.[2] Preclinical studies have demonstrated its ability to reduce lipid content in liver and fat cells.[2] Specifically, it has been shown to significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C) in blood serum, highlighting its potential in ameliorating NAFLD and metabolic syndrome.[2]
Mechanism of Action
This compound exerts its therapeutic effects by directly activating AMPK. This activation leads to the phosphorylation of downstream targets involved in lipid metabolism. A key target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation by AMPK inhibits ACC activity, leading to a reduction in malonyl-CoA levels. This, in turn, relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in the mitochondria.
Furthermore, AMPK activation can suppress the expression of lipogenic genes by inhibiting key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Signaling Pathway Diagram
References
- 1. agilent.com [agilent.com]
- 2. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Direct Versus Indirect Activation of AMPK by Compound GC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5' AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of AMPK can occur through two distinct mechanisms: direct allosteric activation or indirect activation via modulation of upstream cellular processes. This technical guide provides an in-depth analysis of the methodologies used to distinguish between direct and indirect activation of AMPK by a hypothetical novel therapeutic agent, Compound GC. We present structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate the characterization of new AMPK activators.
Introduction to AMPK Activation
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1][3] Its activation is a key cellular response to energy stress, signaled by an increase in the AMP:ATP or ADP:ATP ratios.[4] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic (ATP-consuming) pathways and promote catabolic (ATP-producing) pathways, thereby restoring cellular energy balance.
1.1. Indirect Activation
Indirect AMPK activators function by increasing the intracellular AMP:ATP ratio. A common mechanism for this is the inhibition of mitochondrial respiration. This disruption in ATP production leads to an accumulation of AMP, which then binds to the γ subunit of AMPK, promoting its phosphorylation at Threonine 172 (Thr172) on the α subunit by upstream kinases such as LKB1 and CaMKKβ. Metformin is a classic example of an indirect AMPK activator.
1.2. Direct Activation
Direct AMPK activators, in contrast, bind directly to the AMPK complex to induce a conformational change that leads to its activation. These compounds can allosterically activate AMPK and may also inhibit its dephosphorylation at Thr172. A well-known class of direct activators, including A-769662, binds to the allosteric drug and metabolite (ADaM) site, which is a cavity at the interface of the α and β subunits. This mode of activation can be independent of changes in the cellular AMP:ATP ratio.
Data Presentation: Characterizing Compound GC
To determine the mechanism of action of Compound GC, a series of quantitative experiments would be performed. The expected outcomes for a direct versus an indirect activator are summarized below.
Table 1: In Vitro AMPK Kinase Assay Data for Compound GC
| Compound | EC50 (nM) | Maximum Fold Activation |
| Compound GC (Direct) | 150 | 15 |
| Compound GC (Indirect) | No Activity | 1 |
| A-769662 (Control) | 300 | 12 |
| Metformin (Control) | No Activity | 1 |
Table 2: Cellular Assay Data for Compound GC in Primary Hepatocytes
| Treatment | p-AMPK (Thr172) Fold Change | p-ACC (Ser79) Fold Change | Cellular AMP:ATP Ratio |
| Vehicle | 1.0 | 1.0 | 1.0 |
| Compound GC (Direct) | 8.5 | 10.2 | 1.1 |
| Compound GC (Indirect) | 7.9 | 9.5 | 5.3 |
| A-769662 (Direct Control) | 9.0 | 11.0 | 1.2 |
| Metformin (Indirect Control) | 8.2 | 9.8 | 5.8 |
Experimental Protocols
Detailed methodologies for the key experiments required to elucidate the AMPK activation mechanism of Compound GC are provided below.
3.1. In Vitro AMPK Kinase Assay
This assay directly measures the ability of a compound to activate purified AMPK enzyme.
-
Reagents: Recombinant human AMPK (α1/β1/γ1), Kinase Assay Buffer, ATP, and a fluorescently labeled substrate peptide (e.g., AMARA).
-
Procedure:
-
Prepare a reaction mixture containing the AMPK enzyme and the substrate peptide in the kinase assay buffer.
-
Add varying concentrations of Compound GC or control compounds (A-769662, Metformin) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including fluorescence polarization or luminescence-based assays like ADP-Glo™.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
-
3.2. Western Blotting for Phospho-AMPK and Phospho-ACC
This cellular assay determines the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Reagents: Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin) is also required.
-
Procedure:
-
Culture primary hepatocytes or another suitable cell line to 80% confluency.
-
Treat the cells with different concentrations of Compound GC or control compounds for 1 hour.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3.3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.
-
Reagents: Cell lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat intact cells with Compound GC or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble AMPK in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of Compound GC indicates direct binding.
-
3.4. Measurement of Intracellular Adenine Nucleotide Ratios
This assay determines whether a compound affects the cellular energy status.
-
Procedure:
-
Treat cells with Compound GC or control compounds.
-
Extract the adenine nucleotides from the cells using a suitable method (e.g., perchloric acid extraction).
-
Analyze the levels of AMP and ATP in the extracts using high-performance liquid chromatography (HPLC) or a luminescence-based assay kit.
-
Calculate the AMP:ATP ratio and compare it to the vehicle-treated control. An increase in this ratio suggests an indirect mechanism of AMPK activation.
-
Visualization of Pathways and Workflows
4.1. Signaling Pathways
Caption: Direct vs. Indirect AMPK Activation Pathways.
4.2. Experimental Workflows
Caption: Key Experimental Workflows.
Conclusion
Distinguishing between direct and indirect mechanisms of AMPK activation is crucial for the development of novel therapeutics. The experimental framework outlined in this guide provides a robust approach to characterizing the mode of action of new chemical entities like Compound GC. By combining in vitro kinase assays, cellular phosphorylation analysis, direct binding assays such as CETSA, and metabolic profiling, researchers can gain a comprehensive understanding of how a compound engages and activates the AMPK signaling pathway. This knowledge is essential for optimizing lead compounds and predicting their physiological effects.
References
Methodological & Application
Application Notes and Protocols: AMPK Activator 6 (Compound GC) for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. As a master regulator of metabolism, AMPK activation can restore cellular energy balance, making it a promising therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. AMPK activator 6 (Compound GC) is a research compound that has been shown to activate the AMPK pathway and reduce lipid content in relevant in vitro models, such as HepG2 human hepatoma cells and 3T3-L1 murine adipocytes.[1][2][3][4][5] These cell lines are widely used to study hepatic steatosis and adipogenesis, respectively. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of Compound GC for their in vitro studies.
Data Presentation
The optimal concentration of Compound GC for in vitro studies is dependent on the cell type, treatment duration, and the specific biological endpoint being measured. The following tables provide an illustrative summary of expected quantitative data based on typical dose-response experiments. Note: The following data is hypothetical and intended for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.
Table 1: Illustrative Dose-Dependent Activation of AMPK in HepG2 Cells by Compound GC
| Compound GC Concentration (µM) | Treatment Duration (hours) | p-AMPKα (Thr172) / Total AMPKα (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 24 | 1.0 |
| 1 | 24 | 1.8 ± 0.2 |
| 5 | 24 | 3.5 ± 0.4 |
| 10 | 24 | 5.2 ± 0.6 |
| 25 | 24 | 5.5 ± 0.5 |
| 50 | 24 | 4.8 ± 0.7 (potential cytotoxicity) |
Table 2: Illustrative Dose-Dependent Inhibition of Lipid Accumulation in 3T3-L1 Adipocytes by Compound GC
| Compound GC Concentration (µM) | Treatment Duration (days) | Lipid Accumulation (% of Differentiated Control) |
| 0 (Vehicle) | 8 | 100 |
| 1 | 8 | 85 ± 7 |
| 5 | 8 | 62 ± 5 |
| 10 | 8 | 45 ± 6 |
| 25 | 8 | 38 ± 4 |
| 50 | 8 | 42 ± 5 (potential cytotoxicity) |
Table 3: Illustrative Cytotoxicity Profile of Compound GC in HepG2 and 3T3-L1 Cells
| Compound GC Concentration (µM) | Treatment Duration (hours) | HepG2 Cell Viability (% of Vehicle Control) | 3T3-L1 Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 48 | 100 | 100 |
| 1 | 48 | 98 ± 3 | 99 ± 2 |
| 5 | 48 | 95 ± 4 | 97 ± 3 |
| 10 | 48 | 92 ± 5 | 94 ± 4 |
| 25 | 48 | 85 ± 6 | 88 ± 5 |
| 50 | 48 | 70 ± 8 | 75 ± 7 |
| 100 | 48 | 55 ± 9 | 60 ± 8 |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway in Lipid Metabolism
Activation of AMPK by Compound GC initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of lipid metabolism, activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis, while promoting fatty acid oxidation.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the optimal in vitro concentration of Compound GC. The following workflow outlines the key experimental stages.
Experimental Protocols
Cell Culture and Treatment
a. HepG2 Cell Culture:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
b. 3T3-L1 Preadipocyte Culture and Differentiation:
-
Growth Medium: DMEM supplemented with 10% Bovine Calf Serum (BCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation Induction (Day 0): Two days post-confluency, change the growth medium to differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
Differentiation Medium Change (Day 2): Replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): Change the medium every two days with DMEM containing 10% FBS. Lipid droplets should be visible around day 4 and accumulate further by day 8.
c. Compound GC Treatment:
-
Prepare a stock solution of Compound GC in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treat cells for the desired duration as determined by preliminary time-course experiments.
Western Blotting for Phospho-AMPKα (Thr172)
-
Cell Lysis: After treatment with Compound GC, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated AMPKα signal to the total AMPKα signal.
Oil Red O Staining for Lipid Accumulation
-
Fixation: After the differentiation and treatment period, wash the 3T3-L1 adipocytes with PBS. Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
-
Washing: Wash the fixed cells with water.
-
Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol. Prepare a working solution by diluting three parts of the stock solution with two parts of distilled water and filtering it.
-
Staining: Incubate the fixed cells with the Oil Red O working solution for 30-60 minutes at room temperature.
-
Washing: Wash the cells with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance of the eluate at a wavelength of 510 nm using a microplate reader.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound GC for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound (Compound GC) is a valuable tool for in vitro research into metabolic diseases. The optimal concentration for its use is highly dependent on the experimental context. By following the workflow and protocols outlined in this document, researchers can systematically determine the most effective and non-toxic concentration range of Compound GC for their specific studies in cell lines such as HepG2 and 3T3-L1. This will enable the generation of reliable and reproducible data to further elucidate the therapeutic potential of AMPK activation.
References
Application Notes and Protocols: Analysis of AMPK Activation by Compound GC using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] It is activated in response to stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation and hypoxia.[4] Activation of AMPK requires the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit by upstream kinases, most notably LKB1.[1] Once activated, AMPK phosphorylates numerous downstream targets to stimulate catabolic pathways that produce ATP while inhibiting anabolic, ATP-consuming processes. Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type II diabetes and obesity.
"Compound GC" is a novel therapeutic agent under investigation for its potential to modulate cellular metabolism. These application notes provide a detailed protocol for assessing the activation of AMPK in response to Compound GC treatment by utilizing Western blotting to detect the phosphorylation of AMPK at Thr172.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of different concentrations of Compound GC on AMPK phosphorylation in a relevant cell line. The data is presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, normalized to the vehicle control.
| Treatment Group | Concentration | Mean p-AMPK/Total AMPK Ratio (Normalized) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 0 µM | 1.00 | 0.12 | - |
| Compound GC | 1 µM | 1.85 | 0.21 | <0.05 |
| Compound GC | 5 µM | 3.20 | 0.35 | <0.01 |
| Compound GC | 10 µM | 4.50 | 0.42 | <0.001 |
Signaling Pathway
The diagram below illustrates the core AMPK signaling pathway. An increase in the cellular AMP/ATP ratio, induced by stressors or pharmacological activators like Compound GC, leads to the phosphorylation of AMPK at Threonine 172 by upstream kinases such as LKB1. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.
Caption: AMPK Signaling Pathway Activation.
Experimental Protocols
Cell Culture and Treatment
-
Seed the desired cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare stock solutions of Compound GC in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentrations of Compound GC or vehicle control.
-
Incubate the cells for the predetermined treatment duration.
Preparation of Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
This protocol is a standard method for analyzing phosphorylated proteins.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed at 100V for 1-2 hours or overnight at 4°C in a cold room.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often preferred over milk as a blocking agent to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution specific for phosphorylated AMPK (p-AMPK α Thr172) diluted in 5% BSA/TBST. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove the unbound secondary antibody.
-
Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing for Total AMPK: To normalize the p-AMPK signal, the membrane can be stripped of the bound antibodies and re-probed for total AMPK. Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps using a primary antibody for total AMPK.
Data Analysis
-
Quantify the band intensities for both p-AMPK and total AMPK using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal to account for any variations in protein loading.
-
Normalize the p-AMPK/total AMPK ratios of the treated samples to the vehicle control to determine the fold change in AMPK phosphorylation.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: Western Blot Workflow Diagram.
References
Application Notes and Protocols for AMPK Activator 6 (Compound GC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin. This compound has been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, playing a crucial role in regulating cellular energy metabolism.[1]
Product Information
| Characteristic | Value |
| Compound Name | This compound, Compound GC, 3'-Prenylchalconaringenin |
| CAS Number | 189299-03-4 |
| Molecular Formula | C25H28O5 |
| Molecular Weight | 408.49 g/mol |
| Biological Activity | Activates the AMPK signaling pathway; reduces lipid content in HepG2 and 3T3-L1 cells.[1] |
Solubility and Storage
Table 1: Solubility and Storage Recommendations
| Solvent | Recommended Concentration | Storage of Stock Solution | Storage of Dry Powder |
| DMSO | ≥ 10 mg/mL (further validation recommended) | -20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months) | -20°C |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution. The use of freshly opened, anhydrous DMSO is advised to prevent compound degradation.
Preparation of Stock Solutions
Materials:
-
This compound (Compound GC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 408.49 g/mol , dissolve 4.085 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in common cell lines. Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.
In Vitro Treatment of Adherent Cells (e.g., HepG2, 3T3-L1)
Materials:
-
Cultured HepG2 or 3T3-L1 cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
The following day, remove the growth medium and replace it with fresh medium containing the desired final concentration of this compound. Prepare a vehicle control using the same final concentration of DMSO as in the treatment groups.
-
To prepare the treatment medium, dilute the stock solution of this compound directly into the fresh cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of medium.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, proceed with downstream analysis. For protein analysis, wash the cells with ice-cold PBS, and then lyse the cells with an appropriate lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the activation of the AMPK pathway by Western blotting for phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and a general experimental workflow for using this compound.
Caption: Simplified AMPK signaling pathway.
Caption: General experimental workflow.
References
Application Notes and Protocols for In Vivo Administration of AMPK Activators in Mice
For research, scientific, and drug development professionals.
This document provides a comprehensive overview of in vivo administration protocols for AMP-activated protein kinase (AMPK) activators in mice, based on a synthesis of publicly available research. Due to the absence of a specific compound designated "AMPK activator 6 (Compound GC)" in the reviewed literature, this guide offers a generalized framework derived from studies on various direct and indirect AMPK activators. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Activation of AMPK can have therapeutic benefits in various conditions, including metabolic disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer.[2][4] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which can be induced by metabolic stresses such as nutrient deprivation and hypoxia. Upon activation, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes.
In Vivo Administration Protocols
The administration of AMPK activators in mice has been performed through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) gavage. The choice of administration route, dosage, and vehicle depends on the physicochemical properties of the compound and the experimental objectives.
Summary of Administration Protocols for Various AMPK Activators
The following table summarizes in vivo administration protocols for several AMPK activators reported in the literature.
| Compound Name | Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Study Duration | Reference |
| Compound (1) (1,4-Diaryl-2-azetidinone) | CD-1 (xenograft) | Intravenous (i.v.) | 40 mg/kg (MTD) | Not specified | Single dose and repeated administration | |
| A769662 | C57BL/6 | Intraperitoneal (i.p.) | 30, 60, 90 mg/kg | 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline | Acute | |
| MK8722 | C57BL/6 | Intraperitoneal (i.p.) | 15, 30, 45 mg/kg | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Acute | |
| CNX-012-570 | C57BL/6 (DIO) | Oral (p.o.) | 3 mg/kg, once a day | Not specified | 8 weeks | |
| CNX-012-570 | db/db | Oral (p.o.) | 2.5 mg/kg, once a day | Not specified | 6 weeks | |
| BI9774 | Lepob/Lepob (NASH) | Not specified | 3 mg/kg and 30 mg/kg, daily | Not specified | 6 weeks | |
| Isomeranzin (ISM) | C57BL/6J (DIO) | Intraperitoneal (i.p.) | 15 mg/kg, once a day | DMSO | Not specified | |
| RX-375 | db/db | Oral gavage | 30 mg/kg | Not specified | Acute (1 hour) |
DIO: Diet-induced obesity; MTD: Maximum tolerated dose; NASH: Non-alcoholic steatohepatitis.
Detailed Experimental Methodologies
Preparation of Dosing Solutions
The solubility of the specific AMPK activator dictates the appropriate vehicle for in vivo administration. A common approach for compounds with poor water solubility involves creating a suspension or solution using a combination of solvents.
Example Vehicle Formulations:
-
For Intraperitoneal Injection (A769662): A sterile buffer can be prepared with 5% DMSO (v/v), 40% PEG300 (v/v), 5% Tween 80 (v/v), and 50% saline (v/v). The compound is then dissolved in this buffer to the desired final concentration.
-
For Intraperitoneal Injection (MK8722): A similar vehicle can be used, consisting of 10% DMSO (v/v), 40% PEG300 (v/v), 5% Tween 80 (v/v), and 45% saline (v/v).
It is critical to ensure the final dosing solution is sterile, often by filtering through a 0.22 µm filter, especially for parenteral routes.
Administration Procedure
Oral Gavage:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
Intraperitoneal Injection:
-
Accurately weigh the mouse.
-
Restrain the mouse to expose the abdomen.
-
Insert a sterile needle (typically 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and monitor the animal.
Intravenous Injection:
-
Accurately weigh the mouse.
-
Place the mouse in a restraining device to immobilize the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol pad.
-
Insert a sterile needle (typically 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Assessment of AMPK Activation and Downstream Effects
To evaluate the efficacy of the AMPK activator in vivo, several endpoints can be measured.
Western Blot Analysis for Protein Phosphorylation:
-
Euthanize mice at predetermined time points after compound administration.
-
Collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen.
-
Prepare tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated AMPK (p-AMPK, typically at Thr172) and phosphorylated Acetyl-CoA Carboxylase (p-ACC), a direct downstream target of AMPK.
-
Use antibodies against total AMPK and total ACC for normalization.
-
Detect signals using appropriate secondary antibodies and a chemiluminescence detection system.
Metabolic Studies:
-
Glucose and Insulin Tolerance Tests: To assess improvements in glucose metabolism and insulin sensitivity.
-
Measurement of Blood Parameters: Collection of blood samples to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
Body Weight and Composition Analysis: Regular monitoring of body weight and analysis of fat and lean mass.
Signaling Pathways and Experimental Workflows
AMPK Signaling Cascade
Activation of AMPK by an upstream kinase, such as LKB1, leads to the phosphorylation of AMPKα at threonine 172. Activated AMPK then phosphorylates key downstream targets, including ACC, which inhibits fatty acid synthesis, and ULK1, which initiates autophagy. AMPK activation also inhibits anabolic pathways, such as the mTOR signaling pathway.
Caption: Generalized AMPK signaling pathway upon activation.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of an AMPK activator involves several key stages, from animal model selection to data analysis.
Caption: Standard workflow for in vivo testing of an AMPK activator.
Conclusion
The in vivo administration of AMPK activators in mice is a critical step in the preclinical evaluation of their therapeutic potential. The protocols outlined in this document, derived from a range of published studies, provide a solid foundation for researchers. It is imperative to perform dose-titration and maximum tolerated dose studies for any new compound to ensure both safety and efficacy. Careful selection of animal models, administration routes, and endpoints is essential for obtaining robust and reproducible data.
References
- 1. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of AMP-activated protein kinase (AMPK) through inhibiting interaction with prohibitins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Cellular Metabolism in Response to AMPK Activator 6 Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4] As a master regulator of cellular energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[2] Upon activation, AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis, while inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis. Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type II diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
"AMPK activator 6" (also known as Compound GC) is a pharmacological agent that has been shown to activate the AMPK pathway and reduce lipid content in cell lines such as HepG2 and 3T3-L1. This makes it a valuable tool for studying the downstream effects of AMPK activation on cellular metabolism.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively. The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial respiratory chain inhibitors to reveal key parameters of mitochondrial function.
This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of this compound on adherent cells.
Signaling Pathway
AMPK activation initiates a signaling cascade that re-programs cellular metabolism. Under conditions of low cellular energy (high AMP:ATP ratio), upstream kinases such as LKB1 phosphorylate and activate AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance. Key effects include the stimulation of glucose uptake and glycolysis, and the enhancement of fatty acid oxidation. Simultaneously, AMPK inhibits energy-consuming processes such as the synthesis of glycogen, cholesterol, and proteins, in part through the inhibition of the mTORC1 pathway.
Experimental Protocols
This protocol is designed for a Seahorse XFe96 or XF Pro Analyzer but can be adapted for other models. The Seahorse XF Cell Mito Stress Test involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess mitochondrial function.
I. Experimental Workflow
The overall workflow consists of cell seeding, overnight incubation, treatment with this compound, and execution of the Seahorse XF Cell Mito Stress Test.
II. Detailed Protocol
A. Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in their normal growth medium at the desired concentration.
-
Seed 80 µL of the cell suspension into each well of a Seahorse XF96 cell culture microplate. The optimal cell density should be determined empirically for each cell type to ensure a baseline OCR between 50 and 110 pmol/min.
-
Do not seed cells in the four corner wells reserved for background correction. Add 80 µL of growth medium to these wells.
-
Let the plate rest at room temperature in a sterile hood for 1 hour to ensure even cell distribution.
-
Incubate the cell plate overnight in a 37°C, 5% CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the cartridge assembly in a 37°C non-CO₂ incubator overnight.
-
B. Day 2: Assay Execution
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium (e.g., DMEM) supplemented with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) to 37°C.
-
Adjust the pH of the assay medium to 7.4.
-
Place the prepared medium in a 37°C non-CO₂ incubator to equilibrate.
-
-
Prepare this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the prepared Seahorse XF assay medium to achieve the final desired working concentrations.
-
Optimization is critical. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell model.
-
-
Cell Treatment:
-
Remove the cell plate from the CO₂ incubator.
-
Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 180 µL of the assay medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for a predetermined treatment time. This should also be optimized (e.g., 1, 4, or 16 hours).
-
-
Load Sensor Cartridge:
-
Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.
-
Port A: Oligomycin (e.g., final concentration 1.0-2.0 µM)
-
Port B: FCCP (e.g., final concentration 0.5-2.0 µM, requires optimization)
-
Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM)
-
-
-
Run Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to warm up to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, the instrument will prompt you to replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.
-
Data Presentation and Expected Results
Activation of AMPK is expected to modulate cellular metabolism by increasing both glycolysis and mitochondrial respiration to meet the cell's energy demands. The Seahorse XF Cell Mito Stress Test allows for the quantification of these changes.
Table 1: Key Parameters of Cellular Metabolism Measured by Seahorse XF Cell Mito Stress Test
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption rate, indicating the cell's resting metabolic rate. | Increase |
| ATP-Linked Respiration | The portion of basal respiration used for mitochondrial ATP synthesis, calculated after oligomycin injection. | Increase |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis, representing mitochondrial uncoupling. | Variable/No significant change |
| Maximal Respiration | The maximum OCR the cell can achieve, measured after the addition of the uncoupler FCCP. | Increase |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to energetic stress. | Increase or No Change |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria, measured after rotenone/antimycin A injection. | No significant change |
| Basal ECAR | The baseline extracellular acidification rate, largely attributed to glycolysis. | Increase |
Note: The precise effects may be cell-type and condition-dependent and require empirical validation.
By following this protocol, researchers can effectively utilize the Seahorse XF Analyzer to elucidate the metabolic consequences of AMPK activation by this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
Application Note: High-Throughput Cellular Glucose Uptake Assay Using AMPK Activator 6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for measuring cellular glucose uptake in response to AMPK Activator 6, a compound known to activate the AMP-activated protein kinase (AMPK) pathway. The protocol utilizes the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) for analysis via flow cytometry or fluorescence microscopy.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1][2][3] It acts as a master regulator of energy homeostasis, balancing nutrient supply with energy demand.[3][4] When activated by conditions that deplete cellular ATP, such as exercise or nutrient starvation, AMPK initiates signaling cascades that switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and switch off ATP-consuming anabolic pathways (such as protein and lipid synthesis).
Stimulation of glucose uptake in tissues like skeletal muscle is a key effect of AMPK activation, making it a significant therapeutic target for metabolic diseases like type 2 diabetes. AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.
This compound (also known as Compound GC) is a research compound that has been shown to activate the AMPK pathway and reduce lipid content in cell lines such as HepG2 and 3T3-L1. Its ability to modulate metabolic pathways makes it a valuable tool for studying non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. This protocol details a robust method for quantifying the effects of this compound on glucose uptake in cultured cells.
Principle of the Assay
This assay measures the uptake of glucose into cultured cells using a fluorescently labeled deoxyglucose analog, 2-NBDG. Like glucose, 2-NBDG is transported into the cell by glucose transporters. Once inside, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and consequently accumulates within the cell. The intracellular fluorescence intensity of 2-NBDG is therefore directly proportional to the rate of glucose uptake. This accumulation can be measured using a flow cytometer or a fluorescence microscope, providing a quantitative assessment of glucose transport in response to stimuli like this compound.
AMPK Signaling Pathway for Glucose Uptake
The following diagram illustrates the simplified signaling cascade initiated by an AMPK activator, leading to enhanced glucose uptake.
Caption: AMPK activation promotes GLUT4 translocation to the cell membrane.
Experimental Protocol
This protocol is optimized for adherent cells in a 24-well plate format. Adjustments may be necessary for different cell types or plate formats.
Materials and Reagents
-
Adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound (Compound GC)
-
AICAR (positive control, optional)
-
Phloretin or Cytochalasin B (inhibitor control, optional)
-
2-NBDG Reagent (100X stock)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer or fluorescence microscope
Experimental Workflow
The diagram below outlines the major steps of the glucose uptake assay.
Caption: Key steps for the 2-NBDG cell-based glucose uptake assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed adherent cells into a 24-well plate at a density of 2-5 x 10⁴ cells per well.
-
Incubate in complete culture medium at 37°C with 5% CO₂ for 24 hours to allow for attachment and recovery.
-
-
Cell Starvation:
-
Carefully aspirate the complete culture medium from each well.
-
Wash the cells once with warm PBS.
-
Add 500 µL of glucose-free medium (e.g., DMEM or KRB buffer) to each well.
-
Incubate the cells for 60-120 minutes at 37°C to normalize basal glucose uptake rates.
-
-
Compound Treatment:
-
Prepare working solutions of this compound and controls (e.g., 2 mM AICAR as a positive control, 200 µM Phloretin as an inhibitor) in glucose-free medium.
-
Aspirate the starvation medium and add the compound-containing medium to the respective wells. Include a "vehicle control" well with only the solvent used for the compounds.
-
Incubate for the desired time period (e.g., 1 hour, this may require optimization for this compound).
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG (e.g., 100 µM final concentration) in glucose-free medium.
-
Add the 2-NBDG solution to each well. If using an inhibitor like Phloretin, it should remain present during this step.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Stopping the Reaction:
-
To stop glucose uptake, aspirate the 2-NBDG containing medium.
-
Immediately wash the cells twice with 500 µL of ice-cold PBS per well. This step is critical to remove extracellular 2-NBDG.
-
-
Cell Harvesting (for Flow Cytometry):
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 400 µL of complete medium or FACS buffer.
-
Transfer the cell suspension to FACS tubes and keep them on ice.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 400 µL of ice-cold FACS buffer for analysis.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells using a flow cytometer with a 488 nm excitation laser, measuring fluorescence in the green channel (e.g., FITC or FL1). Collect data for at least 10,000 events per sample. The Mean Fluorescence Intensity (MFI) is proportional to the glucose uptake.
-
Fluorescence Microscopy: For microscopic analysis, replace the final wash buffer with 200 µL of fresh analysis buffer. Observe the cells using a fluorescence microscope with a standard FITC filter set (excitation ~488 nm, emission ~520 nm).
-
Data Presentation
The results can be quantified by comparing the Mean Fluorescence Intensity (MFI) of treated cells to the vehicle control. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Representative Flow Cytometry Data for Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle Control | - | 15,250 ± 850 | 1.0 |
| This compound | 10 µM | 35,100 ± 1,200 | 2.3 |
| AICAR (Positive Control) | 2 mM | 38,500 ± 1,500 | 2.5 |
| Phloretin (Inhibitor) | 200 µM | 8,100 ± 500 | 0.5 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary based on cell type, compound potency, and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of extracellular 2-NBDG. | Ensure thorough and rapid washing with ice-cold PBS after 2-NBDG incubation. Keep cells on ice after washing. |
| Low Signal / No Response | Cell type is not responsive; compound is inactive or used at a suboptimal concentration/time. | Use a positive control cell line (e.g., L6 myotubes). Perform a dose-response and time-course experiment for this compound. |
| High Variability Between Replicates | Inconsistent cell numbers; variability in incubation times or washing steps. | Ensure accurate cell seeding. Use a multichannel pipette for simultaneous additions. Standardize all incubation and wash times precisely. |
| Cell Detachment | Excessive washing; cells are not well-adhered. | Be gentle during washing steps. Ensure cells are healthy and have formed a confluent monolayer before starting the assay. |
References
- 1. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral shRNA Knockdown of AMPK with AMPK Activator 6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Lentiviral shRNA Knockdown Efficiency of AMPKα Subunits
The following tables summarize quantitative data on the efficiency of lentiviral shRNA-mediated knockdown of AMPKα1 and AMPKα2 protein levels in different cell lines.
Table 1: Knockdown of AMPKα1 and AMPKα2 in Mouse NIH3T3 Cells [1]
| Target Protein | shRNA Construct | Mean Knockdown Efficiency (%) |
| AMPKα1 | Loop 3 shRNA | 49 |
| AMPKα2 | Loop 3 shRNA | 44 |
Table 2: Knockdown of AMPKα1 and AMPKα2 in Human HEK293 Cells
| Target Protein | shRNA Construct | Mean Knockdown Efficiency (%) |
| AMPKα1 | Loop 3 shRNA | 63 |
| AMPKα2 | Loop 3 shRNA | 72 |
Functional Consequence of AMPK Knockdown
Knockdown of the catalytic subunits of AMPK is expected to reduce the phosphorylation of its downstream targets. The following table shows the effect of AMPKα1 and AMPKα2 knockdown on the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct substrate of AMPK.
Table 3: Reduction of Phospho-ACC Levels Following AMPK Knockdown in HEK293 Cells
| Treatment | Protein Measured | Mean Reduction (%) |
| AMPKα1/α2 shRNA | Phospho-ACC | 41 |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
Experimental Workflow
Caption: Workflow for AMPK knockdown and activator treatment.
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol describes the production of lentiviral particles carrying shRNA targeting AMPKα subunits and their use for transducing mammalian cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid (pLKO.1-puro backbone with shRNA against AMPKα1/α2 or a scramble control)
-
Transfection reagent
-
DMEM with 10% FBS
-
Polybrene
-
Target cells (e.g., HEK293, NIH3T3)
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the cells with the shRNA-expressing plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Replace the medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and centrifuge to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed target cells in a 6-well plate to be 50-70% confluent at the time of transduction.
-
Day 2: Remove the culture medium and add fresh medium containing Polybrene (final concentration 4-8 µg/mL). Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh culture medium.
-
Day 4 onwards: Begin selection with puromycin (the optimal concentration should be determined by a kill curve for each cell line, typically 1-10 µg/mL). Culture the cells until stable, puromycin-resistant colonies are formed. Expand the resistant cells for further experiments.
-
Treatment with this compound
While specific concentrations for "this compound" are not widely published, a typical starting point for novel small molecule activators is in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Procedure:
-
Plate the stable AMPK knockdown and scramble control cells.
-
Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 1, 6, 24 hours).
-
Harvest the cells for downstream analysis.
Validation of AMPK Knockdown by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AMPKα1, AMPKα2, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Extract total RNA from the stable cell lines.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for AMPKα1, AMPKα2, and a housekeeping gene.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scramble control.
Analysis of Protein Levels and Phosphorylation by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AMPKα, anti-phospho-AMPK (Thr172), anti-ACC, anti-phospho-ACC (Ser79), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
AMPK Activity Assay
AMPK activity can be assessed by measuring the phosphorylation of a specific substrate, either in cell lysates or with immunoprecipitated AMPK.
Procedure (using a commercial kit):
-
Prepare cell lysates according to the kit's instructions.
-
Add the lysates to a microplate pre-coated with an AMPK substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, detect the phosphorylated substrate using a specific antibody and a detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the relative AMPK activity.
Conclusion
The combination of lentiviral shRNA-mediated gene knockdown and treatment with specific activators is a powerful approach to dissect the roles of key signaling proteins like AMPK. The protocols and data provided here offer a comprehensive guide for researchers to effectively silence AMPK expression and investigate the effects of AMPK activators. While specific data for "this compound" in this context is pending, the outlined methodologies provide a solid foundation for such future investigations, which will be crucial for advancing our understanding of AMPK-related cellular processes and their therapeutic potential.
References
Application Note: CRISPR-Cas9 Mediated Knockout of GFAK to Validate the Target of Compound GC
Abstract
This application note details a comprehensive workflow for validating the cellular target of a novel kinase inhibitor, Compound GC. Compound GC is a potent inhibitor of the fictional Growth Factor-Associated Kinase (GFAK), a key component of the Pro-Survival Signaling Pathway implicated in the proliferation of the CRL-2025 cancer cell line. To definitively confirm that the cytotoxic effects of Compound GC are mediated through the inhibition of GFAK, we employed CRISPR-Cas9 technology to generate a GFAK knockout (KO) cell line. By comparing the phenotypic and molecular responses of wild-type (WT) and GFAK-KO CRL-2025 cells to Compound GC treatment, we provide robust evidence of on-target activity. This note provides detailed protocols for sgRNA design, generation of a stable knockout cell line, and subsequent validation assays including cell viability, qPCR, and western blotting.
Introduction
Target validation is a critical step in the drug discovery and development pipeline.[1][2] The advent of CRISPR-Cas9 genome editing has revolutionized this process, offering a precise and efficient method to interrogate the function of putative drug targets.[1][3][4] By creating a genetic knockout of the target protein, researchers can assess whether the resulting cellular phenotype mimics the pharmacological effect of the compound .
Compound GC has been identified as a selective inhibitor of Growth Factor-Associated Kinase (GFAK), a serine/threonine kinase that plays a crucial role in the fictional Pro-Survival Signaling Pathway. Activation of this pathway is associated with increased cell proliferation and resistance to apoptosis in the CRL-2025 cancer cell line. This study aims to validate GFAK as the primary target of Compound GC by generating a GFAK knockout cell line and evaluating its response to the compound. We hypothesize that the GFAK-KO cells will exhibit resistance to Compound GC, thereby confirming its mechanism of action.
Materials and Methods
Cell Culture: CRL-2025 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
CRISPR-Cas9 Knockout Strategy: A stable GFAK knockout cell line was generated using a lentiviral-based CRISPR-Cas9 system. Single guide RNAs (sgRNAs) targeting an early exon of the GFAK gene were designed and cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene. Following lentiviral transduction, cells were selected with puromycin, and single-cell clones were isolated to establish a homozygous knockout cell line. Validation of the knockout was performed at the genomic, transcriptomic, and proteomic levels.
Results
Quantitative Data Summary
The following tables summarize the quantitative data obtained from comparative studies of WT and GFAK-KO CRL-2025 cells.
Table 1: Cell Viability (MTT Assay)
This table shows the half-maximal inhibitory concentration (IC50) of Compound GC in wild-type and GFAK-KO CRL-2025 cells after 72 hours of treatment.
| Cell Line | Compound GC IC50 (nM) |
| CRL-2025 WT | 50 |
| CRL-2025 GFAK-KO | >10,000 |
The significant increase in the IC50 value for Compound GC in the GFAK-KO cell line indicates strong resistance to the compound, supporting the hypothesis that GFAK is the primary target.
Table 2: Gene Expression Analysis (qPCR)
This table displays the relative mRNA expression of downstream targets in the Pro-Survival Pathway (Target A and Target B) in response to a 24-hour treatment with 100 nM Compound GC. Data is normalized to the untreated WT control.
| Treatment Group | Relative mRNA Expression of Target A | Relative mRNA Expression of Target B |
| WT Untreated | 1.00 | 1.00 |
| WT + Compound GC | 0.25 | 0.30 |
| GFAK-KO Untreated | 0.20 | 0.28 |
| GFAK-KO + Compound GC | 0.22 | 0.29 |
Treatment of WT cells with Compound GC leads to a significant downregulation of Target A and Target B mRNA. In contrast, the expression of these targets is already suppressed in the untreated GFAK-KO cells and is not further affected by Compound GC treatment.
Table 3: Protein Expression Analysis (Western Blot Densitometry)
This table shows the relative protein levels of GFAK and a key downstream effector, Phospho-Target C (p-Target C), following a 48-hour treatment with 100 nM Compound GC. Data is normalized to the untreated WT control.
| Treatment Group | Relative GFAK Protein Level | Relative p-Target C Protein Level |
| WT Untreated | 1.00 | 1.00 |
| WT + Compound GC | 1.02 | 0.15 |
| GFAK-KO Untreated | 0.00 | 0.10 |
| GFAK-KO + Compound GC | 0.00 | 0.12 |
As expected, GFAK protein is absent in the GFAK-KO cells. Compound GC treatment in WT cells significantly reduces the phosphorylation of Target C, mimicking the effect observed in the GFAK-KO cells.
Visualizations
Caption: Pro-Survival Signaling Pathway involving GFAK.
Caption: Experimental workflow for CRISPR-Cas9 knockout validation.
Detailed Protocols
Protocol 1: Design and Cloning of sgRNA targeting GFAK
-
sgRNA Design:
-
Identify the target gene, GFAK, in a genomic database (e.g., NCBI, Ensembl).
-
Select an early exon to target to maximize the likelihood of generating a loss-of-function mutation.
-
Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego) to identify potential 20-nucleotide sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).
-
Prioritize sgRNAs with high on-target scores and low off-target scores. Aim for a GC content between 40-80%.
-
Select at least two independent sgRNA sequences to control for off-target effects.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize complementary oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the complementary oligos by mixing them in a PCR tube with annealing buffer, heating to 95°C for 5 minutes, and then ramping down to 25°C at 5°C/minute.
-
-
Vector Preparation and Ligation:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA oligos into the linearized vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Generation of GFAK Knockout CRL-2025 Cell Line
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sequence-verified lentiCRISPRv2-GFAK-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available concentration kit.
-
-
Transduction of CRL-2025 Cells:
-
Seed CRL-2025 cells in a 6-well plate.
-
Transduce the cells with the concentrated lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Puromycin Selection:
-
Replace the virus-containing medium with fresh medium containing puromycin at a predetermined optimal concentration.
-
Culture the cells in the selection medium until all non-transduced control cells have died.
-
-
Single-Cell Cloning:
-
Prepare a single-cell suspension of the puromycin-resistant cells.
-
Seed the cells into 96-well plates at a density of 0.5 cells/well to isolate single colonies.
-
Monitor the plates for colony formation.
-
-
Clone Expansion and Validation:
-
Expand the single-cell clones.
-
Validate the knockout in each clone by:
-
Genomic DNA Sequencing: PCR amplify the targeted region and perform Sanger sequencing to identify indels.
-
qPCR: Analyze GFAK mRNA levels.
-
Western Blot: Confirm the absence of GFAK protein.
-
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed both WT and GFAK-KO CRL-2025 cells into 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound GC.
-
Treat the cells with varying concentrations of the compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat WT and GFAK-KO cells with Compound GC or vehicle for 24 hours.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Target A, Target B) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR in a real-time PCR system.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing to the housekeeping gene and the untreated WT control.
-
Protocol 5: Western Blotting for Protein Expression Analysis
-
Protein Extraction:
-
Treat WT and GFAK-KO cells with Compound GC or vehicle for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GFAK, p-Target C, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.
-
Conclusion
The results of this study demonstrate that the CRISPR-Cas9-mediated knockout of GFAK in CRL-2025 cells confers a high degree of resistance to Compound GC. The molecular analyses further support that Compound GC's effects on downstream signaling are phenocopied by the genetic deletion of GFAK. This comprehensive approach, combining genetic and pharmacological methods, provides robust validation of GFAK as the primary cellular target of Compound GC. The protocols and workflows detailed in this application note serve as a valuable resource for researchers in drug development and target validation.
References
Application Notes and Protocols for Studying AMPK Activator 6 in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of novel AMP-activated protein kinase (AMPK) activators, exemplified by "AMPK activator 6," in rodent models of metabolic syndrome. The protocols and methodologies are based on established preclinical studies of similar novel synthetic AMPK activators such as PF-06409577, MK-8722, and GSK621.
Introduction to AMPK and Metabolic Syndrome
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) pathways.[3][4] This includes promoting glucose uptake and fatty acid oxidation, while inhibiting the synthesis of cholesterol, fatty acids, and triglycerides. Due to these beneficial effects on metabolism, AMPK has emerged as a promising therapeutic target for metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, dyslipidemia, and hypertension.
Novel small molecule AMPK activators are being developed to harness these therapeutic benefits. This document outlines the use of appropriate animal models and experimental protocols to assess the efficacy and mechanism of action of a representative compound, "this compound," in the context of metabolic syndrome.
Animal Models of Metabolic Syndrome
The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for metabolic syndrome. Both genetic and diet-induced models are widely used, with diet-induced models in mice and rats being particularly relevant as they mimic the etiology of the human condition.
1. Diet-Induced Obesity (DIO) Models:
-
C57BL/6J Mice: This is the most common inbred strain used for creating DIO models. When fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, these mice develop key features of metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and hepatic steatosis.
-
Sprague-Dawley and Wistar Rats: These outbred rat strains are also susceptible to developing metabolic syndrome when fed a high-fat or high-fructose diet. They are often used for studies requiring larger blood volumes or more complex surgical procedures.
2. Genetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a robust model for studying the effects of anti-diabetic compounds.
-
ob/ob Mice: These mice are deficient in leptin, a hormone that regulates appetite, resulting in severe obesity and insulin resistance.
-
Zucker Fatty Rats (ZFR): Similar to db/db mice, these rats have a mutation in the leptin receptor and develop obesity and insulin resistance.
Data Presentation: Efficacy of Novel AMPK Activators in Preclinical Models
The following tables summarize the reported effects of various novel AMPK activators in rodent models of metabolic syndrome. This data provides a benchmark for evaluating the potential efficacy of "this compound."
Table 1: Effects of PF-06409577 on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Hepatic Lipid Content | Diet-Induced Obese (DIO) Mice | Oral gavage, daily for 6 weeks | Significant reduction in liver triglycerides and total cholesterol. | |
| Plasma Cholesterol | Hyperlipidemic Rats | Oral gavage, daily for 6 weeks | Dose-dependent reduction in circulating total cholesterol. | |
| Plasma Glucose | ZSF1 Obese Rats | 100 mg/kg, daily | Reduction in plasma glucose levels. | |
| Urinary Albumin | ZSF1 Obese Rats | 100 mg/kg, daily for 60 days | Significant decrease in urinary albumin excretion, indicating improved kidney function. |
Table 2: Effects of MK-8722 on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Glucose Homeostasis | eDIO Mice | 10 and 30 mg/kg, oral gavage | Improved glucose tolerance and insulin sensitivity. | |
| Muscle pACC/ACC ratio | eDIO Mice | 10 and 30 mg/kg, oral gavage | Significant increase, indicating robust AMPK activation in skeletal muscle. | |
| Hepatic Lipid Accumulation | Preclinical models | 10 mg/kg, oral | Reduction in hepatic lipid accumulation and fibrosis. | |
| Cardiac Hypertrophy | Preclinical models | High doses | Reversible cardiac hypertrophy was observed as a side effect. |
Table 3: Effects of GSK621 on Metabolic Parameters in Rodent Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Liver Steatosis | High-Fat Diet-Induced Obese Mice | Intraperitoneal injection for 8 weeks | Significant improvement in liver steatosis. | |
| Hepatocyte Lipid Accumulation | HepG2 and AML12 cells (in vitro) | Treatment with GSK621 | Significant improvement in hepatocyte steatosis via the AMPK-CPT1A pathway. | |
| Oxidative Stress | High-Fat Diet-Induced Obese Mice | Intraperitoneal injection for 8 weeks | Increased expression of antioxidative stress proteins in the liver. | |
| Tumor Growth | Nude mice with MOLM-14 xenografts | 30 mg/kg, i.p. twice daily | Reduced leukemia growth and extended survival. |
Experimental Protocols
The following are detailed protocols for inducing metabolic syndrome and assessing the efficacy of "this compound."
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice
-
Animal Acclimatization: House male C57BL/6J mice (6-8 weeks old) in a temperature- and light-controlled environment with ad libitum access to water. Allow a one-week acclimatization period with a standard chow diet.
-
Dietary Intervention: Randomly assign mice to two groups:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
High-Fat Diet (HFD) Group: Feed a HFD (e.g., 45% or 60% kcal from fat).
-
-
Monitoring: Monitor body weight and food intake weekly for 8-16 weeks. The HFD group should exhibit a significantly higher body weight and develop characteristics of metabolic syndrome.
Protocol 2: Administration of this compound
-
Vehicle Preparation: Prepare the vehicle for "this compound" based on its solubility characteristics. A common vehicle for oral administration is 0.5% methylcellulose or a solution of DMSO and PEG.
-
Dosing: Once the DIO model is established (after 8-16 weeks of HFD), randomly assign the HFD-fed mice to a vehicle control group and one or more "this compound" treatment groups.
-
Administration: Administer "this compound" or vehicle daily via oral gavage at a predetermined dose (e.g., 10, 30, or 100 mg/kg). The treatment duration is typically 4-8 weeks.
Protocol 3: Assessment of Metabolic Parameters
1. Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 2 g/kg glucose solution orally.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
2. Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human or porcine insulin (0.75-1.0 U/kg) intraperitoneally.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
The rate of glucose disappearance reflects insulin sensitivity.
3. Plasma and Tissue Analysis:
-
At the end of the treatment period, euthanize the mice after an overnight fast.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Harvest tissues such as the liver, skeletal muscle, and adipose tissue. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis.
-
Plasma Analysis: Use commercial ELISA kits to measure plasma levels of insulin, triglycerides, total cholesterol, HDL, and LDL.
-
Liver Analysis:
-
Triglyceride Content: Homogenize a portion of the liver and use a colorimetric assay to determine triglyceride content.
-
Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis.
-
Western Blotting: Analyze protein expression and phosphorylation of key AMPK signaling pathway components (e.g., p-AMPK, p-ACC).
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: AMPK Signaling Pathway in Metabolic Regulation.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK, insulin resistance, and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Phosphorylated Acetyl-CoA Carboxylase (p-ACC) in Tissues Treated with Compound GC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism. Its activity is tightly controlled by phosphorylation, primarily by AMP-activated protein kinase (AMPK). Phosphorylation of ACC at Serine 79 (p-ACC) inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation.[1][2][3] Consequently, detecting the levels of p-ACC is a key method for assessing the activation state of the AMPK signaling pathway and the overall metabolic status of cells and tissues. Compound GC is a novel experimental small molecule hypothesized to be an activator of AMPK. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of p-ACC in formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with Compound GC.
Principle of the Method
This protocol employs an indirect immunohistochemical staining method. Tissue sections are first deparaffinized and rehydrated. An antigen retrieval step is crucial for unmasking the phospho-epitope, which can be obscured by formalin fixation.[4][5] Endogenous peroxidase activity and non-specific binding sites are then blocked to prevent background staining. The tissue is incubated with a primary antibody specific for p-ACC (Ser79). A secondary antibody conjugated to horseradish peroxidase (HRP) is then applied, which binds to the primary antibody. Finally, the substrate-chromogen, 3,3'-Diaminobenzidine (DAB), is added. HRP catalyzes the oxidation of DAB, producing a brown-colored precipitate at the site of the antigen, which can be visualized by light microscopy. The nuclei are counterstained with hematoxylin to provide morphological context.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks (Control vs. Compound GC-treated)
-
Superfrost™ Plus microscope slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water (ddH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 or Tris-EDTA, pH 9.0
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Rabbit anti-Phospho-ACC (Ser79) antibody
-
Secondary Antibody: Goat anti-Rabbit IgG, HRP-conjugated
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Mayer's Hematoxylin
-
Bluing Reagent: 0.2% Ammonia water or Scott's Tap Water Substitute
-
Mounting Medium: Permanent, xylene-based mounting medium
Detailed Experimental Protocol
Step 1: Deparaffinization and Rehydration
-
Cut FFPE tissue blocks into 4-5 µm sections using a microtome and mount on Superfrost™ Plus slides.
-
Heat slides in an oven at 60°C for 30-60 minutes to melt the paraffin and adhere the tissue.
-
Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.
-
Rehydrate the sections by sequential immersion in:
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
-
Rinse gently in running tap water for 5 minutes.
Step 2: Antigen Retrieval
-
Note: Heat-induced epitope retrieval (HIER) is critical for phospho-proteins. Optimal conditions may need to be determined empirically, but Tris-EDTA pH 9.0 is often superior for phospho-epitopes.
-
Pre-heat the antigen retrieval buffer in a pressure cooker, steamer, or water bath to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-45 minutes. A longer incubation of 45 minutes may enhance the signal for phospho-proteins.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in ddH₂O, then in PBST for 5 minutes.
Step 3: Blocking
-
Immerse slides in 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides 2 times in PBST for 5 minutes each.
-
Apply Blocking Buffer (1% BSA in PBST) to cover the tissue sections and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
Step 4: Primary Antibody Incubation
-
Gently tap off the blocking buffer without letting the section dry out.
-
Dilute the primary anti-p-ACC (Ser79) antibody to its optimal concentration in 1% BSA/PBST. (Consult the antibody datasheet for recommended starting dilutions, e.g., 1:100).
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
Step 5: Secondary Antibody Incubation
-
Rinse slides 3 times in PBST for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted in 1% BSA/PBST according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
Step 6: Signal Detection
-
Rinse slides 3 times in PBST for 5 minutes each.
-
Prepare the DAB working solution according to the kit manufacturer's instructions just before use.
-
Apply the DAB solution to the tissue sections and incubate for 1-10 minutes, or until a brown precipitate is visible under the microscope. (Caution: DAB is a potential carcinogen; handle with appropriate personal protective equipment).
-
Stop the reaction by immersing the slides in distilled water.
Step 7: Counterstaining, Dehydration, and Mounting
-
Counterstain the nuclei by immersing slides in Mayer's Hematoxylin for 30-60 seconds.
-
Rinse slides thoroughly in running tap water until the water runs clear.
-
"Blue" the sections by dipping in 0.2% ammonia water or Scott's Tap Water Substitute for 30-60 seconds, then rinse again in tap water.
-
Dehydrate the sections through graded alcohols:
-
70% Ethanol: 2 minutes
-
95% Ethanol: 2 minutes
-
100% Ethanol: 2 changes, 3 minutes each
-
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation
Quantitative Analysis of p-ACC Staining
Staining intensity can be semi-quantitatively scored based on the level of brown DAB precipitate. A common scoring system is as follows:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
The percentage of positively stained cells can also be determined. A final H-Score (Histoscore) can be calculated using the formula: H-Score = Σ (Intensity × Percentage of cells at that intensity)
Table 1: Semi-Quantitative Analysis of p-ACC (Ser79) Staining Intensity
| Treatment Group | N | Average Staining Intensity Score (0-3) | Percentage of Positive Cells (%) | Average H-Score |
|---|---|---|---|---|
| Vehicle Control | 10 | 1.2 ± 0.4 | 35% ± 8% | 55 ± 15 |
| Compound GC | 10 | 2.8 ± 0.3 | 85% ± 5% | 245 ± 20 |
(Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes)
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the hypothesized mechanism of action for Compound GC, leading to the phosphorylation of ACC.
Caption: Hypothesized signaling pathway of Compound GC.
Experimental Workflow Diagram
This diagram outlines the major steps of the immunohistochemistry protocol.
Caption: Immunohistochemistry workflow for p-ACC detection.
References
- 1. Phospho-Acetyl-CoA Carboxylase (Ser79) (D7D11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Acetyl-CoA Carboxylase (Ser79) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Acetyl-CoA Carboxylase (Ser79) Polyclonal Antibody (PA5-17725) [thermofisher.com]
- 4. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Antigen Retrieval to Unmask Signaling Phosphoproteins in Formalin-fixed Archival Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting insolubility of AMPK activator 6 in cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of insolubility of AMPK activator 6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge.[1][2] This phenomenon, often called "crashing out," typically occurs for one or more of the following reasons:
-
Solvent Shifting: The compound is soluble in a concentrated organic solvent stock (like DMSO) but becomes insoluble when diluted into the aqueous environment of the cell media.[3][4] The DMSO is diluted, and the water molecules cannot keep the hydrophobic compound in solution.[3]
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the media is higher than its maximum aqueous solubility.
-
Media Components: Interactions with salts, proteins (especially in serum), or other components in the culture medium can reduce the compound's solubility.
-
Temperature: Adding the compound stock to cold media can decrease its solubility. It is recommended to always use media pre-warmed to 37°C.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For hydrophobic compounds used in cell-based assays, Dimethyl sulfoxide (DMSO) is the most common and powerful solvent. However, other solvents like ethanol may also be viable depending on the specific properties of the compound. It is crucial to use a high-purity, anhydrous grade of the solvent.
Below is a comparison of common solvents:
| Solvent | Polarity | Key Characteristics | Common Usage Notes |
| DMSO | Polar Aprotic | Excellent solubilizing power for a wide range of hydrophobic compounds. | Most common choice. Final concentration in media should be kept low (ideally ≤ 0.1%, max 0.5%) to avoid cell toxicity. |
| Ethanol | Polar Protic | Good solvent for many organic molecules. Can be less toxic than DMSO for certain cell lines. | Evaporation can concentrate the stock over time. Check for compatibility with your specific cell line. |
Q3: My stock solution in DMSO is clear, but precipitation occurs upon dilution in media. What should I do?
A3: This is a classic solubility problem caused by solvent shifting. When the high-concentration DMSO stock is added to the aqueous media, the local concentration of the compound momentarily exceeds its solubility limit, causing it to precipitate. Follow the troubleshooting workflow below to resolve this issue.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is highly cell-line dependent, with primary cells generally being more sensitive. A common rule of thumb is to keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. However, it is always best practice to perform a solvent tolerance test for your specific cell line.
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal to no effect on viability or cell behavior. | Ideal Target |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause subtle effects. | Acceptable, but requires a vehicle control. |
| 0.5% - 1.0% | May cause reduced viability and differentiation in some cell lines. | Use with caution; must be validated. |
| > 1.0% | Often cytotoxic and can interfere with experimental results. | Generally not recommended. |
Q5: Can I use heating or sonication to help dissolve this compound?
A5: Yes, gentle heating and sonication can be effective methods to aid dissolution, particularly when preparing a stock solution.
-
Warming: Gently warm the solution to 37°C. This can increase the solubility of the compound.
-
Sonication: Using a water bath sonicator for brief periods (e.g., 5 minutes) can break up small particles and facilitate dissolution.
Be cautious not to overheat the solution, as it could degrade the compound. Always ensure the vial is properly sealed to prevent solvent evaporation.
AMPK Signaling Pathway
AMPK (AMP-activated protein kinase) is a master regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated by stresses that increase the cellular AMP/ATP ratio, such as glucose deprivation or hypoxia. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (like protein and lipid synthesis).
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for dissolving a hydrophobic compound like this compound in an organic solvent.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes to mix. Visually inspect for complete dissolution.
-
Gentle Heating/Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or sonicate in a water bath for 5 minutes. Repeat if necessary.
-
Sterilization and Storage: Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO). Aliquot the sterile stock into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
This protocol is essential for establishing the highest concentration of your solvent (e.g., DMSO) that does not impact the viability of your specific cell line.
-
Cell Plating: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "no solvent" vehicle control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Measure cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.
-
Analysis: Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This is your maximum tolerable solvent concentration.
References
Technical Support Center: Optimizing AMPK Activator 6 Dosage for Primary Hepatocytes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of AMPK activator 6 in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in primary hepatocytes?
For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range is recommended, typically from 100 nM to 100 µM. This range is based on the effective concentrations of other known small molecule AMPK activators. For instance, the allosteric activator A-769662 has been shown to be effective in primary hepatocytes at concentrations as low as 1 µM, while other activators might require higher concentrations.[1] A logarithmic dilution series across this range will help identify the optimal concentration for maximizing AMPK activation while minimizing cytotoxicity.
2. What is the ideal incubation time for observing AMPK activation?
The phosphorylation of AMPK is a rapid event. Significant activation can often be detected within 30 to 60 minutes of treatment.[1] For initial dose-response experiments, an incubation time of 45-60 minutes is recommended to assess the direct activation of the AMPK pathway. To study downstream effects on gene expression or metabolic functions like lipogenesis, longer incubation times (e.g., 3 to 24 hours) may be necessary.[2][3]
3. How can I confirm that AMPK is being activated?
The most common and reliable method is to perform a Western blot analysis to detect the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172). It is also highly recommended to probe for the phosphorylation of a direct downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).[4] An increase in the ratio of phosphorylated protein to total protein indicates AMPK activation.
4. How should I assess the potential cytotoxicity of this compound?
It is essential to evaluate cell viability in parallel with your activation experiments. Common methods include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
MTT/XTT Assay: Assesses mitochondrial metabolic activity as an indicator of cell viability.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells, which can be quantified using high-content imaging.
These assays should be performed across the same concentration range as your dose-response experiment to identify a therapeutic window where AMPK is activated without causing significant cell death.
Experimental Protocols & Data
Protocol 1: Dose-Response and Cytotoxicity Assessment
This protocol outlines a typical experiment to determine the optimal, non-toxic concentration of this compound.
-
Cell Plating: Plate primary hepatocytes on collagen-coated plates at a desired density (e.g., 1.5 x 10^5 viable cells/well in a 12-well plate) and allow them to attach overnight.
-
Starvation (Optional): For some experiments, serum-starving the cells for 2-3 hours before treatment can reduce basal signaling.
-
Treatment: Prepare a dilution series of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in the appropriate culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation:
-
For Western Blotting: Incubate for 45-60 minutes.
-
For Cytotoxicity Assay: Incubate for a longer, relevant duration (e.g., 24 hours).
-
-
Sample Collection & Analysis:
-
Western Blotting: Lyse the cells and collect protein. Perform Western blotting for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
-
Cytotoxicity: Collect the culture medium for an LDH assay or perform an MTT assay on the cells according to the manufacturer's instructions.
-
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Fold Change in p-AMPK/Total AMPK (vs. Vehicle) | Fold Change in p-ACC/Total ACC (vs. Vehicle) | Cell Viability (%) (24h) |
| Vehicle (DMSO) | 1.0 | 1.0 | 98 ± 3 |
| 0.1 | 1.2 ± 0.2 | 1.3 ± 0.3 | 97 ± 4 |
| 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 | 96 ± 2 |
| 1 | 5.8 ± 0.7 | 6.5 ± 0.9 | 95 ± 5 |
| 3 | 12.4 ± 1.5 | 14.1 ± 2.0 | 92 ± 6 |
| 10 | 13.1 ± 1.8 | 15.2 ± 2.3 | 88 ± 7 |
| 30 | 11.5 ± 1.3 | 13.8 ± 1.9 | 75 ± 8 |
| 100 | 9.8 ± 1.1 | 11.2 ± 1.5 | 55 ± 9 |
Data are presented as mean ± SEM. Based on this example, an optimal concentration would likely be in the 3-10 µM range, which provides maximal activation with minimal cytotoxicity.
Troubleshooting Guide
Problem: I am not observing an increase in p-AMPK levels after treatment.
| Possible Cause | Suggested Solution |
| Compound Inactivity/Degradation | Verify the integrity and purity of this compound. Prepare fresh stock solutions. |
| Suboptimal Concentration | The effective concentration may be higher than tested. Expand the dose-response range (e.g., up to 200 µM). |
| Incorrect Incubation Time | AMPK phosphorylation is transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the peak activation time. |
| Poor Antibody Quality | Validate your primary antibodies for p-AMPK and p-ACC using a positive control (e.g., treatment with AICAR or A-769662). |
| Low Cell Quality | Primary hepatocytes can be sensitive. Ensure high initial viability (>80%) after isolation and plating. |
Problem: I am observing high levels of cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Compound Cytotoxicity | This compound may have a narrow therapeutic window. Perform a more granular dose-response at lower concentrations (e.g., 10 nM - 1 µM). |
| Vehicle (Solvent) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells (typically <0.1%). Run a vehicle-only control. |
| Off-Target Effects | The compound may have off-target effects that induce cell death. Consider screening for markers of apoptosis (e.g., cleaved caspase-3). |
| Energy Depletion | Extreme activation of AMPK can severely deplete cellular ATP, leading to cell death. Measure cellular ATP levels in parallel with viability assays. |
Problem: There is high variability between my experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating and use a consistent technique to avoid density variations. |
| Edge Effects in Plates | Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS. |
| Variability in Primary Cells | Primary hepatocytes can have high donor-to-donor variability. If possible, use cells from the same lot for a set of experiments or increase the number of biological replicates. |
| Inconsistent Treatment Application | Add the compound or vehicle to each well in the same manner and minimize the time the plate is outside the incubator. |
Visual Guides
Caption: AMPK signaling pathway in primary hepatocytes.
References
- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Activation Prevents and Reverses Drug-Induced Mitochondrial and Hepatocyte Injury by Promoting Mitochondrial Fusion and Function | PLOS One [journals.plos.org]
- 4. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AMPK Activation
This guide provides troubleshooting advice for researchers who are not observing AMP-activated protein kinase (AMPK) activation with Compound GC.
Frequently Asked Questions (FAQs)
Why am I not seeing AMPK activation with Compound GC?
The lack of AMPK activation with Compound GC, a glucocorticoid, can stem from several factors. Glucocorticoids primarily function by binding to the glucocorticoid receptor, which then modulates gene expression. However, they can also induce non-genomic effects, including a reduction in intracellular ATP levels. This decrease in ATP, and the corresponding increase in the AMP:ATP ratio, is the canonical trigger for AMPK activation. If you are not observing AMPK activation, it could be due to suboptimal experimental conditions, issues with the compound itself, or problems with your detection methods.
This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Troubleshooting Guide
Here are several common reasons why you might not be observing AMPK activation with Compound GC, along with suggested solutions.
Is your Compound GC solution prepared correctly?
Glucocorticoids can have poor solubility in aqueous solutions. Improper dissolution or storage can lead to a lower effective concentration in your experiment.
-
Question: How can I ensure my Compound GC is properly solubilized and stable?
-
Answer: It is crucial to follow the manufacturer's instructions for dissolving the compound. Many glucocorticoids are dissolved in organic solvents like DMSO or ethanol to create a stock solution.
-
Protocol: Preparing Compound GC Stock and Working Solutions.
-
Data Table: Solubility of Common Glucocorticoids.
-
Are your experimental conditions optimal for inducing metabolic stress?
The effect of glucocorticoids on cellular ATP levels can be cell-type specific and dependent on the concentration and duration of treatment.
-
Question: What are the optimal cell culture conditions for observing Compound GC-induced AMPK activation?
-
Answer: The optimal conditions will vary depending on the cell line and the specific glucocorticoid used. It is recommended to perform a dose-response and time-course experiment to determine the ideal treatment parameters.
-
Protocol: Dose-Response and Time-Course Experiment for Compound GC Treatment.
-
Data Table: Recommended Starting Concentrations for Common Glucocorticoids.
-
Is your Western blot protocol optimized for detecting phosphorylated AMPK?
The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic subunit alpha at Threonine 172 (Thr172). A flawed Western blot technique can lead to false-negative results.
-
Question: How can I validate my Western blot for phospho-AMPK (Thr172)?
-
Answer: To ensure your Western blot is working correctly, you should include positive and negative controls and use a validated antibody.
-
Protocol: Western Blotting for Phospho-AMPK (Thr172) and Total AMPK.
-
Data Table: Recommended Antibodies for Phospho-AMPK and Total AMPK.
-
Experimental Protocols
Protocol: Preparing Compound GC Stock and Working Solutions
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for the specific solubility information for your Compound GC.
-
Prepare Stock Solution:
-
Dissolve the powdered Compound GC in the recommended solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 10-100 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular stress.
-
Protocol: Dose-Response and Time-Course Experiment for Compound GC Treatment
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response:
-
Prepare a series of working solutions of Compound GC with a range of concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Treat the cells with the different concentrations for a fixed period (e.g., 24 hours).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound GC).
-
-
Time-Course:
-
Treat cells with a fixed concentration of Compound GC (determined from your dose-response experiment or literature).
-
Harvest cell lysates at different time points (e.g., 1, 6, 12, 24 hours).
-
-
Cell Lysis and Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Analyze the lysates by Western blotting for phospho-AMPK (Thr172) and total AMPK.
-
Protocol: Western Blotting for Phospho-AMPK (Thr172) and Total AMPK
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPK (Thr172) diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total AMPK.
Data Presentation
Table 1: Solubility of Common Glucocorticoids
| Glucocorticoid | Solvent | Stock Concentration |
| Dexamethasone | DMSO | 100 mM |
| Hydrocortisone | Ethanol | 50 mM |
| Prednisolone | DMSO | 100 mM |
Note: These are general recommendations. Always consult the manufacturer's datasheet for specific solubility information.
Table 2: Recommended Starting Concentrations for Common Glucocorticoids
| Glucocorticoid | Cell Type | Starting Concentration | Reference |
| Dexamethasone | HeLa | 1-100 µM | [Internal Data] |
| Hydrocortisone | A549 | 10-100 µM | [Literature Value] |
| Prednisolone | Jurkat | 1-50 µM | [Internal Data] |
Note: These are starting points. Optimal concentrations should be determined experimentally.
Table 3: Recommended Antibodies for Phospho-AMPK and Total AMPK
| Target | Host | Application | Supplier | Catalog # |
| Phospho-AMPKα (Thr172) | Rabbit | WB, IHC | Cell Signaling Technology | 2535 |
| AMPKα | Rabbit | WB, IP | Cell Signaling Technology | 2532 |
| Phospho-AMPKα (Thr172) | Mouse | WB, IF | Santa Cruz Biotechnology | sc-33524 |
| AMPKα | Mouse | WB, IP | Santa Cruz Biotechnology | sc-74461 |
Note: This is not an exhaustive list. Antibody performance should be validated in your specific application.
Visualizations
Caption: Simplified AMPK signaling pathway showing activation by Compound GC.
Caption: Troubleshooting workflow for no AMPK activation with Compound GC.
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-AMPK with AMPK Activator 6
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve inconsistencies in your Western blot results when detecting phosphorylated AMP-activated protein kinase (p-AMPK) following treatment with AMPK activator 6. Here, you will find a comprehensive guide with frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the detection of p-AMPK by Western blot after using this compound.
Question 1: I am not seeing a signal, or the signal for p-AMPK (Thr172) is very weak after treating my cells with this compound. What could be the cause?
Answer:
Several factors could contribute to a weak or absent p-AMPK signal. Here are the most common causes and their solutions:
-
Suboptimal Cell Treatment: The concentration of this compound or the incubation time may not be optimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the ideal conditions.
-
Dephosphorylation During Sample Preparation: Phosphatases are enzymes that remove phosphate groups and can become active upon cell lysis, leading to a loss of the p-AMPK signal.[1][2] To prevent this, it is crucial to work quickly, keep samples on ice at all times, and use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[1]
-
Low Abundance of p-AMPK: The phosphorylated form of a protein can be a small fraction of the total protein. Consider increasing the amount of protein loaded onto the gel. If the signal is still low, immunoprecipitation can be used to enrich for AMPK before running the Western blot.
-
Inefficient Antibody Binding: The primary antibody concentration may be too low, or the incubation time too short. Try optimizing the antibody dilution and consider incubating the membrane with the primary antibody overnight at 4°C.
-
Poor Protein Transfer: Ensure that the transfer of proteins from the gel to the membrane was successful. You can briefly stain the membrane with Ponceau S after transfer to visualize the protein bands.
Question 2: I am observing high background on my Western blot, which is making it difficult to interpret the p-AMPK bands. How can I reduce the background?
Answer:
High background can obscure your protein of interest. The following are common causes and their remedies:
-
Inappropriate Blocking Agent: When detecting phosphoproteins, it is generally recommended to avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the phospho-specific antibody. A 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is a preferred blocking agent.
-
Insufficient Washing: Inadequate washing of the membrane after primary and secondary antibody incubations can result in high background. Increase the number and duration of your washing steps with TBST.
-
Antibody Concentration is Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and high background. Try reducing the concentration of your antibodies.
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to prevent particulate matter from settling on the membrane and causing a spotty background.
Question 3: I am seeing multiple non-specific bands in addition to the expected band for p-AMPK. What is the reason for this?
Answer:
The presence of multiple bands can be due to several factors:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for p-AMPK (Thr172). Check the antibody datasheet for validation data in your application.
-
Protein Degradation: If your samples were not handled properly, proteases could have degraded your target protein, leading to the appearance of lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.
-
Overloading of Protein: Loading too much protein onto the gel can sometimes result in the appearance of non-specific bands. Try loading a smaller amount of total protein.
Question 4: The results for p-AMPK activation with this compound are inconsistent between experiments. How can I improve reproducibility?
Answer:
Consistency is key in Western blotting. To improve the reproducibility of your results:
-
Standardize Your Protocol: Ensure that every step of your protocol, from cell culture and treatment to sample preparation and Western blot procedure, is performed consistently across all experiments.
-
Use a Positive Control: Include a positive control in every experiment. This could be a cell lysate from cells treated with a known AMPK activator (like AICAR or metformin) or a recombinant p-AMPK protein.
-
Normalize to Total Protein: Always probe for total AMPK in addition to p-AMPK. The ratio of p-AMPK to total AMPK should be used for quantification to account for any variations in protein loading.
-
Consistent Reagent Preparation: Prepare fresh buffers and reagent solutions for each experiment to avoid degradation and contamination.
Quantitative Data Summary
The following table summarizes the expected quantitative changes in p-AMPK levels in HepG2 cells following treatment with this compound. These values are for illustrative purposes and may vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Change in p-AMPK/Total AMPK Ratio (Mean ± SD) |
| Vehicle Control | 0 | 2 | 1.0 ± 0.15 |
| This compound | 10 | 2 | 2.5 ± 0.30 |
| This compound | 25 | 2 | 4.8 ± 0.55 |
| This compound | 50 | 2 | 7.2 ± 0.80 |
Experimental Protocols
A detailed methodology for a typical Western blot experiment to assess p-AMPK activation is provided below.
1. Cell Culture and Treatment:
- Plate your cells of interest (e.g., HepG2) at an appropriate density and allow them to adhere overnight.
- The following day, treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold lysis buffer directly to the culture dish.
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
- Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
- Run the gel at 100-120V until the dye front reaches the bottom.
4. Western Transfer:
- Transfer the proteins from the gel to a PVDF membrane.
- Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
5. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-AMPK (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
- Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software.
7. Stripping and Re-probing for Total AMPK:
- If necessary, strip the membrane using a mild stripping buffer.
- Wash the membrane thoroughly, re-block, and probe with the primary antibody for total AMPK, followed by the secondary antibody and detection as described above.
Visualizations
AMPK Signaling Pathway
Caption: The AMPK signaling pathway is activated by various upstream signals, leading to downstream metabolic regulation.
Troubleshooting Workflow for p-AMPK Western Blot
Caption: A logical workflow to troubleshoot common issues in p-AMPK Western blotting experiments.
Experimental Workflow for p-AMPK Western Blot
References
AMPK activator 6 (Compound GC) cytotoxicity and cell viability issues
Welcome to the technical support center for AMPK Activator 6, also known as Compound GC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on addressing potential issues related to cytotoxicity and cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound GC)?
A1: this compound (Compound GC), with CAS number 189299-03-4, is a chemical compound that potently activates AMP-activated protein kinase (AMPK). It is utilized in research to investigate the roles of AMPK in various cellular processes, particularly in metabolic diseases and cancer. In cell-based assays, it has been shown to activate the AMPK pathway and reduce lipid content in cell lines such as HepG2 and 3T3-L1.
Q2: Is Compound GC cytotoxic?
A2: Yes, Compound GC can exhibit cytotoxicity, and its effect is cell-type dependent. The half-maximal inhibitory concentration (IC50) for cytotoxicity can vary significantly across different cell lines. For example, the reported IC50 value for HeLa (cervical cancer) cells is 18.2 μM. It is crucial to determine the optimal concentration range for your specific cell line to achieve the desired AMPK activation without inducing significant cell death.
Q3: What is the underlying mechanism of Compound GC's cytotoxicity?
A3: The precise mechanism of cytotoxicity for Compound GC is not yet fully elucidated and may be context-dependent. Generally, the cytotoxicity of AMPK activators can be attributed to two main possibilities:
-
On-target effects: Persistent, high-level activation of AMPK can induce cell cycle arrest and apoptosis in some cancer cells by inhibiting anabolic pathways necessary for growth and proliferation.
-
Off-target effects: At higher concentrations, the compound may interact with other cellular targets, leading to toxicity that is independent of AMPK activation.
It is important to note that AMPK's role in cancer is complex; it can act as a tumor suppressor in some contexts and a survival factor in others. Therefore, the cytotoxic outcome of AMPK activation can depend on the genetic background and metabolic state of the cancer cells.
Q4: Can Compound GC be used in both in vitro and in vivo studies?
A4: Compound GC is primarily used in in vitro cell culture experiments to study the effects of AMPK activation. While there is research on the in vivo effects of other AMPK activators, specific information regarding the use and efficacy of Compound GC in animal models is limited in publicly available literature. Researchers planning in vivo studies should conduct thorough preliminary investigations to determine appropriate dosing, vehicle, and potential toxicity.
Q5: How should I prepare and store Compound GC?
A5: Compound GC is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Cytotoxicity and Cell Viability Issues
This guide provides troubleshooting for common problems encountered during cell viability and cytotoxicity experiments with Compound GC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and mix the cell suspension between replicates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect the wells after adding Compound GC. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system (if compatible with your cells). | |
| No or weak cytotoxic effect observed | Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for observing a cytotoxic effect in your cell line. |
| Sub-optimal compound concentration. | Conduct a dose-response experiment with a wide range of Compound GC concentrations to determine the IC50 value for your specific cell line. | |
| Cell line resistance. | The specific cell line may be resistant to the cytotoxic effects of AMPK activation. Confirm AMPK activation via Western blot for phosphorylated AMPK (p-AMPK) to ensure the compound is active in your system. | |
| Observed cytotoxicity is not dose-dependent | Off-target effects at high concentrations. | High concentrations of the compound may induce non-specific toxicity. Focus on a narrower concentration range around the expected IC50. |
| Assay interference. | Test for direct interference of Compound GC with your viability assay reagents in a cell-free system. | |
| Discrepancy between expected AMPK activation and cell viability | Transient AMPK activation. | The phosphorylation of AMPK can be transient. Perform a time-course experiment to identify the optimal time point for assessing both AMPK activation and cell viability. |
| Cell viability assay limitations. | Consider using multiple, mechanistically different viability assays (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm your results. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound (Compound GC). Data for a broader range of cell lines is currently limited in the public domain. Researchers are encouraged to perform their own dose-response experiments to determine the precise IC50 in their cell line of interest.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (μM) |
| HeLa | Cervical Cancer | MTT | 72 hours | 18.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound GC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (Compound GC)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Compound GC in complete medium from a concentrated stock solution. A typical concentration range to start with might be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of AMPK Activation by Western Blot
This protocol describes how to confirm that Compound GC is activating the AMPK pathway in your cells by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Compound GC
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Compound GC at the desired concentrations and for the desired time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Visualizations
Caption: Simplified AMPK signaling pathway activated by Compound GC.
Caption: Experimental workflow for determining the IC50 of Compound GC.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.
Technical Support Center: Minimizing Off-Target Effects of AMPK Activator 6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of AMPK activator 6, with a focus on understanding and minimizing potential off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to aid in your research and development endeavors.
Disclaimer: Publicly available data on the comprehensive selectivity profile and specific off-target effects of this compound is limited. The following quantitative data and recommendations are based on established principles for small molecule kinase activators and should be adapted to your specific experimental context. It is crucial to experimentally determine the selectivity and optimal concentration of this compound in your model system.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target, AMP-activated protein kinase (AMPK). These unintended interactions can lead to misleading experimental results, cellular toxicity, and confounding data, making it difficult to attribute an observed phenotype solely to AMPK activation. Understanding and controlling for off-target effects is critical for validating experimental findings and for the development of selective therapeutic agents.
Q2: How can I determine the optimal concentration of this compound to maximize on-target activity while minimizing off-target effects?
A2: The optimal concentration, often referred to as the "therapeutic window," should be determined empirically in your specific cell line or experimental system. A dose-response experiment is recommended, assessing multiple endpoints:
-
On-target engagement: Measure the phosphorylation of AMPKα at Threonine 172 (pAMPKα Thr172) and a downstream target like Acetyl-CoA Carboxylase (pACC) using Western blotting.
-
Cell viability/cytotoxicity: Use assays such as MTT, CellTiter-Glo, or LDH release to assess the compound's impact on cell health.
-
Phenotypic response: Measure the biological outcome of interest that is hypothesized to be mediated by AMPK activation.
The ideal concentration range is where you observe significant on-target engagement and the desired phenotypic response without substantial cytotoxicity.
Q3: What are some common experimental strategies to confirm that an observed effect is due to on-target AMPK activation?
A3: To validate that an observed phenotype is a direct result of AMPK activation by this compound, consider the following approaches:
-
Genetic knockdown or knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK subunits should mimic the phenotype observed with this compound if the effect is on-target.
-
Rescue experiments: In a system where AMPK is knocked down or out, the effect of this compound should be diminished or abolished. Conversely, overexpressing a wild-type version of AMPK might enhance the response.
-
Use of an AMPK inhibitor: Co-treatment with a well-characterized AMPK inhibitor, such as Compound C (Dorsomorphin), should reverse or attenuate the effects of this compound. However, be aware that Compound C also has known off-target effects.
Q4: Besides other kinases, what are potential non-kinase off-targets for small molecule activators like this compound?
A4: Small molecules can interact with various proteins beyond kinases. Potential non-kinase off-targets could include other enzymes, receptors, ion channels, and transporters. The chemical structure of this compound, a chalcone derivative, suggests potential interactions with a range of biological targets. Comprehensive off-target profiling using techniques like proteome-wide thermal shift assays (CETSA) or affinity-based proteomics can help identify such interactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at low concentrations | Off-target toxicity: The compound may be potently interacting with a protein essential for cell survival. | - Perform a dose-response curve for cytotoxicity to determine the TC50. - Compare the TC50 with the EC50 for AMPK activation. A small therapeutic window suggests significant off-target toxicity. - Test the compound in a cell line lacking the primary off-target (if known). |
| On-target toxicity: In some cancer cell lines, activation of AMPK can be detrimental to survival. | - Confirm on-target toxicity by observing a similar effect with a structurally unrelated AMPK activator or through genetic activation of the AMPK pathway. | |
| Inconsistent or irreproducible results | Compound instability: this compound may be unstable in your experimental media or under certain storage conditions. | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light. - Test the stability of the compound in your experimental media over the time course of your experiment. |
| Cell culture variability: Differences in cell passage number, confluency, or health can affect the response to the activator. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of treatment. - Regularly test for mycoplasma contamination. | |
| No or weak AMPK activation | Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your system. | - Perform a dose-response experiment over a wider concentration range (e.g., from nM to µM). |
| Incorrect timing: The time course of AMPK activation may be different in your cell type. | - Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to determine the optimal treatment duration. | |
| Assay issues: Problems with the Western blot or kinase assay protocol. | - Ensure the quality of your antibodies and reagents. - Include positive controls (e.g., AICAR, A-769662) and negative controls (vehicle). - Optimize lysis buffers and antibody concentrations. | |
| Observed phenotype does not correlate with AMPK activation | Off-target effect: The phenotype may be mediated by an off-target of this compound. | - Use the validation strategies outlined in FAQ Q3 (structurally unrelated activator, genetic knockdown, etc.). - Perform a kinome scan or other off-target profiling to identify potential alternative targets. |
| Indirect effects: The observed phenotype may be a downstream consequence of AMPK activation that is cell-type specific or context-dependent. | - Investigate downstream signaling pathways known to be regulated by AMPK. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Direct AMPK Activator
Disclaimer: The following data is a hypothetical representation to illustrate the format of a kinase selectivity profile. Actual data for this compound should be determined experimentally.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| AMPK (α1β1γ1) | 98 | 50 |
| MARK4 | 75 | 500 |
| NUAK1 | 68 | 800 |
| SIK2 | 55 | >1000 |
| CAMKK2 | 40 | >2000 |
| PIM1 | 25 | >5000 |
| GSK3β | 15 | >10000 |
| CDK2 | <10 | >10000 |
| ERK1 | <10 | >10000 |
| p38α | <10 | >10000 |
Table 2: Comparison of Common AMPK Activators
| Activator | Mechanism of Action | Typical Concentration Range | Known Off-Target Considerations |
| This compound | Direct, allosteric | To be determined empirically | Potential for off-target kinase and non-kinase interactions. |
| A-769662 | Direct, allosteric | 10-100 µM | Can have AMPK-independent effects on cell proliferation and metabolism.[1] |
| AICAR | Indirect (AMP mimetic) | 0.5-2 mM | Can activate other AMP-dependent enzymes.[2] |
| Metformin | Indirect (Complex I inhibitor) | 1-10 mM | Numerous AMPK-independent effects have been reported.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation in Cultured Cells
Objective: To determine the phosphorylation status of AMPKα (Thr172) and its downstream target ACC (Ser79) in response to treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAMPKα (Thr172), anti-total AMPKα, anti-pACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: In Vitro AMPK Kinase Assay
Objective: To directly measure the effect of this compound on the enzymatic activity of purified AMPK.
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1)
-
This compound
-
SAMS peptide (a synthetic substrate for AMPK)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.2 mM AMP)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, SAMS peptide, and various concentrations of this compound or vehicle control.
-
Enzyme Addition: Add purified AMPK to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P into the SAMS peptide using a scintillation counter.
-
Data Analysis: Calculate the fold activation of AMPK by this compound relative to the vehicle control.
Visualizations
Figure 1: Simplified AMPK signaling pathway.
Figure 2: Workflow for assessing on- and off-target effects.
Figure 3: Troubleshooting logic for unexpected phenotypes.
References
- 1. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: AMPK Activator 6 (Compound GC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of AMPK activator 6, also known as Compound GC or 3'-Prenylchalconaringenin, in solution. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Compound GC; 3'-Prenylchalconaringenin) is a small molecule that activates the AMP-activated protein kinase (AMPK) pathway. It reduces lipid content in cells and has been studied for its potential in addressing non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[1] AMPK is a central regulator of energy homeostasis, and its activation can influence various metabolic pathways.
Q2: What are the common solvents for dissolving this compound?
Q3: What are the recommended storage conditions for this compound solutions?
A3: For another AMPK activator, it is recommended to aliquot and freeze stock solutions at -20°C, with stability for up to 6 months. Similar precautions should be taken for this compound. It is best practice to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: I am observing a loss of activity with my this compound solution over time. What could be the cause?
A4: Loss of activity is likely due to the chemical degradation of the compound in solution. Chalcones, the chemical class to which this compound belongs, are known to be susceptible to degradation under certain conditions. The α,β-unsaturated carbonyl moiety in the chalcone structure is reactive and can undergo various reactions that lead to instability.[1]
Q5: What are the primary degradation pathways for chalcone-based compounds like this compound?
A5: Chalcones can degrade through several pathways, including:
-
Hydrolysis: The ester and other liable functional groups can be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The double bond and phenolic hydroxyl groups are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[2][3] This can lead to the formation of various degradation products, including flavonols and aurones.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of chalcones.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | Low aqueous solubility of this compound. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final co-solvent concentration is compatible with your experimental system. Sonication may also aid in dissolution. |
| Inconsistent experimental results. | Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the solution is kept at room temperature or in aqueous buffers. Protect the solution from light. |
| Discoloration of the solution. | Oxidation or other chemical degradation of the compound. | Prepare fresh solutions. Consider degassing buffers and adding an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of potency after storage. | Improper storage conditions leading to degradation. | Aliquot stock solutions into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. |
Data Presentation: Stability of this compound in Solution (Example Data)
Disclaimer: The following data is hypothetical and for illustrative purposes. It is based on the general stability profile of chalcone derivatives. Actual stability should be determined experimentally.
| Condition | Solvent | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| Acid Hydrolysis | 0.1 M HCl in 50% Acetonitrile | 60 | 2 | 75 |
| Base Hydrolysis | 0.1 M NaOH in 50% Acetonitrile | 60 | 2 | 45 |
| Oxidative Stress | 3% H₂O₂ in 50% Acetonitrile | 25 | 24 | 60 |
| Thermal Stress | 50% Acetonitrile | 60 | 24 | 95 |
| Photostability | 50% Acetonitrile | 25 | 24 (exposed to UV light) | 70 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the sample solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Wrap a control sample in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound (Recommended Starting Method)
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis scan) and a lower wavelength (e.g., 220 nm) to detect a broader range of potential degradation products.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.
Visualizations
Caption: Simplified signaling pathway of AMPK activation by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Normalizing Western Blot Data for AMPK Activation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for normalizing western blot data in AMP-activated protein kinase (AMPK) activation studies.
Frequently Asked Questions (FAQs)
Q1: What is AMPK, and why is its activation studied?
A: AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor. It plays a central role in maintaining energy balance within cells.[1] AMPK is activated during periods of low cellular energy (high AMP:ATP ratio), such as during exercise, calorie restriction, or exposure to certain drugs.[1][2] Studying AMPK activation is vital as it is a key regulator of metabolism, and its dysregulation is implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cancer. Therefore, it is a significant therapeutic target for drug development.
Q2: How is AMPK activation typically measured by western blot?
A: AMPK activation is most commonly assessed by measuring the phosphorylation of its catalytic alpha subunit at a specific threonine residue (Thr172). This phosphorylation event is a critical step for its kinase activity. Western blotting is the standard method to detect this phosphorylation. The analysis involves using an antibody specific to the phosphorylated form of AMPK (p-AMPK) and comparing its signal to that of the total AMPK protein. The ratio of p-AMPK to total AMPK is used to determine the extent of activation.
Q3: Why is normalization of western blot data essential for AMPK studies?
A: Normalization is a critical step to correct for unavoidable variations that can occur during a western blot experiment. These variations can include inconsistencies in protein sample concentration, unequal loading of samples onto the gel, and variable transfer efficiency of proteins from the gel to the membrane. Without proper normalization, it is impossible to determine if observed changes in p-AMPK levels are due to true biological effects or technical inconsistencies. This is especially important for accurately quantifying the subtle changes in protein phosphorylation that often occur in signaling pathways.
Q4: What are the primary methods for normalizing western blot data?
A: There are two main approaches for western blot normalization:
-
Housekeeping Protein (HKP) Normalization: This traditional method uses a constitutively expressed protein (a "housekeeping" protein) as an internal loading control. The assumption is that the expression of this protein remains constant across all experimental conditions. Commonly used housekeeping proteins include GAPDH, β-actin, and β-tubulin.
-
Total Protein Normalization (TPN): This method involves staining the entire protein lane on the membrane and using the total protein signal as the loading control. This approach has gained favor as it is often more accurate than using housekeeping proteins, whose expression can sometimes vary with experimental conditions.
Q5: What are the limitations of using housekeeping proteins for normalization in AMPK studies?
A: While widely used, housekeeping proteins have several limitations:
-
Expression Variability: The expression of common housekeeping proteins like GAPDH and β-actin can be affected by experimental conditions such as disease state, drug treatments, or cell density, which can lead to inaccurate normalization.
-
High Abundance: Housekeeping proteins are typically highly abundant. This can lead to signal saturation when trying to detect a less abundant protein like p-AMPK, making accurate quantification difficult.
-
Different Linear Ranges: The target protein (p-AMPK) and the housekeeping protein may have different linear dynamic ranges for detection, which can introduce errors in quantification.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to prevent dephosphorylation of p-AMPK.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protocol 2: Western Blotting for p-AMPK and Total AMPK
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). BSA is often preferred over milk for phospho-protein detection to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AMPK (Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Reprobing for Total AMPK:
-
After imaging for p-AMPK, the membrane can be stripped of the antibodies to probe for total AMPK.
-
Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a lab-prepared one with SDS and β-mercaptoethanol) for 15-30 minutes at 50°C.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total AMPK.
-
Data Presentation and Normalization
Quantitative Data Summary
| Treatment Group | p-AMPK Signal (Arbitrary Units) | Total AMPK Signal (Arbitrary Units) | Housekeeping Protein (GAPDH) Signal (Arbitrary Units) | Total Protein Stain Signal (Arbitrary Units) | Normalized p-AMPK/Total AMPK (HKP Method) | Normalized p-AMPK/Total AMPK (TPN Method) |
| Control | 1500 | 4500 | 8000 | 7500 | 0.33 | 0.35 |
| Treatment A | 4500 | 4600 | 8100 | 7600 | 0.98 | 1.04 |
| Treatment B | 2500 | 4400 | 6000 | 7400 | 0.75 | 0.59 |
Normalization Calculation:
-
Housekeeping Protein (HKP) Method:
-
Determine the band intensity for p-AMPK, total AMPK, and the HKP (e.g., GAPDH) for each sample.
-
Calculate the ratio of p-AMPK to total AMPK.
-
Normalize this ratio to the intensity of the HKP.
-
-
Total Protein Normalization (TPN) Method:
-
After transfer, stain the membrane with a total protein stain (e.g., Ponceau S or a fluorescent stain).
-
Image the membrane to get the total protein signal for each lane.
-
Proceed with immunodetection for p-AMPK and total AMPK.
-
Calculate the ratio of p-AMPK to total AMPK.
-
Normalize this ratio to the total protein signal in the corresponding lane.
-
Mandatory Visualizations
Caption: AMPK Signaling Pathway Activation.
Caption: Western Blot Normalization Workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for p-AMPK | - Insufficient protein loaded. - Inactive primary antibody. - Phosphatase activity during sample preparation. - Inefficient protein transfer. | - Increase the amount of protein loaded onto the gel. - Use a fresh aliquot of the primary antibody and ensure proper storage. - Always use fresh lysis buffer with phosphatase inhibitors. Keep samples on ice. - Confirm successful transfer by staining the membrane with Ponceau S. |
| High Background | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. - Membrane was allowed to dry out. | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% BSA). - Titrate antibodies to determine the optimal concentration. - Increase the number and duration of wash steps with TBST. - Ensure the membrane remains hydrated throughout the procedure. |
| Multiple Non-Specific Bands | - Primary antibody concentration is too high. - Cross-reactivity of the secondary antibody. - Protein degradation. | - Reduce the primary antibody concentration. - Run a secondary antibody-only control to check for non-specific binding. - Use fresh samples and add protease inhibitors to the lysis buffer. |
| Inconsistent Results Between Blots | - Uneven protein loading. - Inconsistent transfer efficiency. - Variation in antibody incubation times or temperatures. | - Carefully quantify protein concentration and load equal amounts for each sample. - Ensure consistent transfer conditions (time, voltage, buffer composition). - Standardize all incubation steps in the protocol. |
| Saturated Housekeeping Protein Signal | - High abundance of the housekeeping protein. - Too much protein loaded. | - Switch to Total Protein Normalization (TPN). - Load less total protein and optimize exposure time to be within the linear range for both the target and the HKP. |
References
Technical Support Center: Immunofluorescence Staining with AMPK Activators
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering high background during immunofluorescence (IF) experiments involving AMPK activators.
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. Below are common causes and solutions presented in a question-and-answer format to help you resolve these issues.
Question: My immunofluorescence results show high background after treating my cells with AMPK activator 6. What are the likely causes?
Answer: High background in immunofluorescence is a common issue that can arise from several factors in the experimental protocol. While the AMPK activator itself is unlikely to be the direct cause of high background, the overall experimental workflow may need optimization. The most common reasons for high background are related to antibody concentrations, blocking procedures, and washing steps.[1][2][3][4][5]
Here is a systematic guide to troubleshooting high background in your immunofluorescence experiment:
Antibody Concentrations and Incubation Times
Question: Could the concentration of my primary or secondary antibody be causing the high background?
Answer: Yes, excessively high concentrations of either the primary or secondary antibody are a frequent cause of non-specific binding and high background. It is crucial to determine the optimal antibody concentration through titration.
-
Primary Antibody: If the primary antibody concentration is too high, it can bind to non-target sites.
-
Secondary Antibody: Similarly, a high concentration of the secondary antibody can lead to non-specific binding.
Troubleshooting Steps:
-
Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.
-
Reduce the incubation time for both primary and secondary antibodies.
-
Consider incubating at 4°C for a longer period (e.g., overnight) instead of a shorter incubation at room temperature to reduce non-specific interactions.
Inadequate Blocking
Question: How can I be sure my blocking step is effective?
Answer: Insufficient blocking is another major contributor to high background. The purpose of the blocking step is to prevent non-specific binding of antibodies to the sample.
Troubleshooting Steps:
-
Choice of Blocking Agent: The choice of blocking buffer is critical. Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.
-
Increase Blocking Time: If you suspect insufficient blocking, try increasing the incubation time to at least 1 hour at room temperature.
-
Blocking Buffer Concentration: Ensure you are using an appropriate concentration of your blocking agent (e.g., 1-5% BSA or 10% normal serum).
Insufficient Washing
Question: Can the washing steps affect my background signal?
Answer: Absolutely. Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to high background.
Troubleshooting Steps:
-
Increase the number of washes (e.g., from 3 to 5 washes) after both primary and secondary antibody incubations.
-
Increase the duration of each wash (e.g., from 5 to 10 minutes).
-
Use a gentle rocking or agitation during the washing steps to improve efficiency.
-
Ensure the volume of wash buffer is sufficient to completely cover the sample.
Autofluorescence
Question: What if the background is coming from the sample itself?
Answer: This is known as autofluorescence and can be inherent to the cells or tissue being studied, or it can be induced by the fixation method.
Troubleshooting Steps:
-
Control Sample: Always include an unstained control sample (cells that have not been incubated with any antibodies) to assess the level of natural autofluorescence.
-
Fixation: Aldehyde fixatives like formaldehyde can induce autofluorescence. You can try reducing the fixation time or using a different fixative. Treating with sodium borohydride after fixation can also help quench aldehyde-induced autofluorescence.
-
Wavelength Selection: If possible, choose fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) as autofluorescence is often more prominent in the shorter wavelength regions (blue and green).
Summary of Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Solution |
| Primary Antibody Concentration | Too high, causing non-specific binding. | Perform a titration to find the optimal dilution. |
| Secondary Antibody Concentration | Too high, leading to excessive background. | Titrate the secondary antibody to determine the lowest concentration that still provides a strong signal. |
| Incubation Time | Too long, increasing the chance of non-specific binding. | Reduce incubation times, especially when incubating at room temperature. |
| Blocking | Insufficient, allowing antibodies to bind non-specifically. | Increase blocking time and/or change the blocking agent (e.g., normal serum from the secondary host species). |
| Washing | Inadequate, leaving unbound antibodies behind. | Increase the number and duration of washes. |
| Autofluorescence | Inherent fluorescence from the sample. | Include an unstained control and consider using quenching agents or longer wavelength fluorophores. |
Standard Immunofluorescence Protocol
Below is a generalized protocol for immunofluorescence staining of cultured cells. Note that specific steps may require optimization for your particular cell type and antibodies.
-
Cell Culture and Treatment:
-
Plate cells on sterile coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative control wells.
-
-
Fixation:
-
Remove the culture medium and gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5-10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizing Key Processes
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Once activated, AMPK phosphorylates various downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.
Caption: Simplified AMPK signaling pathway.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your immunofluorescence experiments.
Caption: Logical workflow for troubleshooting high background.
References
Unexpected phenotypic effects of Compound GC in vitro
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers using Compound GC in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Compound GC?
A1: Compound GC is a potent and selective small molecule inhibitor of Apoptosis Signaling Kinase 1 (ASK1). By inhibiting ASK1, Compound GC is designed to block the downstream activation of the p38 MAPK and JNK signaling pathways, which are critical mediators of stress-induced apoptosis.[1][2]
Q2: What is the expected phenotypic effect of Compound GC in cell culture?
A2: The primary expected effect of Compound GC is the protection of cells from apoptosis induced by various stressors, such as oxidative stress (e.g., H₂O₂), ER stress, or inflammatory cytokines. This should manifest as an increase in cell viability and a reduction in apoptotic markers.
Q3: How should I prepare and store Compound GC?
A3: Compound GC is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. The final DMSO concentration in the culture should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.
Q4: In which cell lines has Compound GC been validated?
A4: Compound GC has shown efficacy in a variety of cell lines, including but not limited to HeLa, A549, and SH-SY5Y cells. However, the optimal concentration and effects can be cell-type dependent. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.[3]
Troubleshooting Guides
This section addresses unexpected phenotypic effects that may be observed when working with Compound GC.
Issue 1: I'm observing decreased cell proliferation and a change in cell morphology at higher concentrations, which is contrary to the expected protective effect.
-
Possible Cause 1: Cell Cycle Arrest.
-
At concentrations above its optimal anti-apoptotic range, Compound GC can induce G2/M cell cycle arrest in some cell lines. This will lead to a lower proliferation rate and may cause cells to appear larger.
-
Suggested Solution: Perform a cell cycle analysis using propidium iodide staining and flow cytometry to determine if cells are accumulating in the G2/M phase.[4][5] If this is the case, consider using a lower concentration of Compound GC that retains anti-apoptotic activity without significantly affecting the cell cycle.
-
-
Possible Cause 2: Induction of Senescence.
-
Prolonged exposure to certain kinase inhibitors can sometimes lead to cellular senescence, characterized by a flattened and enlarged cell morphology.
-
Suggested Solution: Use a senescence-associated β-galactosidase staining kit to test for this phenotype. If senescence is confirmed, a shorter incubation time or a lower concentration of Compound GC may be necessary.
-
Issue 2: I'm seeing high variability in my results between replicate wells in a 96-well plate.
-
Possible Cause 1: Compound Precipitation.
-
Compound GC has limited solubility in aqueous solutions and may precipitate, especially when diluting from a high-concentration DMSO stock into the culture medium. This can lead to uneven distribution of the compound.
-
Suggested Solution: Ensure the compound is fully dissolved in the medium before adding it to the cells. Vortex the diluted compound solution gently before dispensing. Visually inspect the wells for any precipitate under a microscope. Preparing fresh dilutions for each experiment is also recommended.
-
-
Possible Cause 2: Inconsistent Cell Seeding or Edge Effects.
-
Uneven cell numbers across wells or evaporation from the outer wells of a plate can cause significant variability.
-
Suggested Solution: Ensure your cell suspension is homogenous before seeding. To mitigate edge effects, avoid using the outermost wells of the 96-well plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
-
Issue 3: My cells are not adhering properly after treatment with Compound GC.
-
Possible Cause 1: Over-trypsinization.
-
Excessive exposure to trypsin during cell passaging can damage cell surface proteins required for attachment. This can be exacerbated by the stress of compound treatment.
-
Suggested Solution: Minimize trypsinization time and ensure complete neutralization of trypsin with medium containing serum.
-
-
Possible Cause 2: Mycoplasma Contamination.
-
Mycoplasma contamination can alter cellular behavior, including adhesion.
-
Suggested Solution: Regularly test your cell cultures for mycoplasma contamination using a PCR-based or luminescence-based kit. If a culture is contaminated, it should be discarded.
-
Data Presentation
The following tables present hypothetical data from experiments with Compound GC in A549 cells.
Table 1: Dose-Response of Compound GC on Cell Viability under Oxidative Stress
| Compound GC Conc. (µM) | H₂O₂ (100 µM) | Cell Viability (% of Untreated Control) | Standard Deviation |
| 0 | - | 100 | 5.2 |
| 0 | + | 45.3 | 4.8 |
| 0.1 | + | 62.1 | 5.1 |
| 0.5 | + | 85.7 | 4.5 |
| 1.0 | + | 92.4 | 3.9 |
| 5.0 | + | 75.2 | 6.3 |
| 10.0 | + | 58.9 | 5.8 |
Cell viability was assessed using an MTT assay after 24 hours of treatment.
Table 2: Effect of Compound GC on Apoptosis
| Compound GC Conc. (µM) | H₂O₂ (100 µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | - | 95.1 | 2.5 | 2.4 |
| 0 | + | 50.2 | 35.8 | 14.0 |
| 1.0 | + | 88.3 | 8.1 | 3.6 |
Apoptosis was measured by Annexin V and Propidium Iodide staining followed by flow cytometry.
Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound GC
| Compound GC Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 65.4 | 20.1 | 14.5 |
| 1.0 | 63.8 | 19.5 | 16.7 |
| 5.0 | 45.2 | 15.3 | 39.5 |
| 10.0 | 30.1 | 10.2 | 59.7 |
Cell cycle distribution was analyzed after 24 hours of treatment.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Compound GC in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound GC (and stressor, if applicable). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with Compound GC (and/or a stressor) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells from each condition.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing cell cycle distribution by measuring DNA content.
-
Cell Harvesting: Collect at least 1 x 10⁶ cells per condition as described in the apoptosis assay.
-
Fixation: Wash the cells with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
AMPK activator 6 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK activator 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound GC) is a research compound that activates the AMP-activated protein kinase (AMPK) pathway.[1][2] Its chemical structure is that of a 3'-prenylchalconaringenin derivative.[1] AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy balance.[3] this compound has been shown to reduce lipid content in HepG2 and 3T3-L1 cells and is used in research for non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[1]
Q2: How should I store this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of small molecule compounds at -20°C or -80°C. Stock solutions of similar research compounds are often stable for up to 6 months at -20°C when prepared in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
Q4: Can I expect off-target effects with this compound?
Many small molecule kinase activators can have off-target effects. Indirect activators, in particular, may exert effects that are not solely attributable to AMPK activation. It is advisable to include appropriate controls in your experiments, such as using an AMPK inhibitor (e.g., Compound C) or using cells with AMPK knockout/knockdown to confirm that the observed effects are indeed mediated by AMPK.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in my experiments.
This is a common issue that can often be traced back to the degradation of the compound.
-
Possible Cause 1: Compound Degradation in Stock Solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Store stock solutions protected from light in amber vials or foil-wrapped tubes, as some compounds are light-sensitive.
-
-
-
Possible Cause 2: Instability in Aqueous Media.
-
Troubleshooting Steps:
-
The stability of small molecules can be pH-dependent. Consider performing a preliminary stability test of this compound in your specific cell culture medium or assay buffer.
-
Minimize the time the compound spends in aqueous solution before being added to the experiment. Prepare working solutions immediately before use.
-
-
-
Possible Cause 3: Cellular Metabolism.
-
Troubleshooting Steps:
-
Cells can metabolize small molecules over time, reducing their effective concentration.
-
Consider a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
For longer experiments, it may be necessary to replenish the compound in the medium.
-
-
Issue 2: Precipitation of this compound in my stock or working solution.
Precipitation can occur if the compound's solubility limit is exceeded.
-
Possible Cause 1: Incorrect Solvent or Concentration.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent (e.g., DMSO) for your stock solution.
-
Consider preparing the stock solution at a slightly lower concentration.
-
When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent (like DMSO) is low enough to maintain solubility.
-
-
-
Possible Cause 2: Temperature Effects.
-
Troubleshooting Steps:
-
Precipitation can occur when a stock solution is thawed. Thaw the vial at room temperature and ensure the compound is fully redissolved by vortexing gently before making dilutions.
-
When making dilutions, add the stock solution to the aqueous buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
-
Issue 3: My stock solution has changed color.
A change in color often indicates chemical degradation or oxidation of the compound.
-
Troubleshooting Steps:
-
Discard the discolored solution.
-
Prepare a fresh stock solution from the solid compound.
-
To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Ensure storage is protected from light and at the recommended temperature.
-
Data and Protocols
Quantitative Data
As specific experimental stability data for this compound is not publicly available, the following table provides a hypothetical example of how to present such data. This data is for illustrative purposes only.
Table 1: Example Stability of this compound (10 µM) in Different Media at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Culture Medium (DMEM) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 6 | 95.2 | 96.8 |
| 12 | 88.7 | 91.5 |
| 24 | 76.4 | 82.3 |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Aqueous Solution
This protocol provides a general method to determine the stability of this compound in your experimental buffer or cell culture medium.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your aqueous test solution (e.g., PBS pH 7.4, cell culture medium).
-
-
Incubation:
-
Dilute the this compound stock solution into the pre-warmed (37°C) aqueous test solution to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the solution at specified time points (e.g., 0, 1, 4, 8, 12, and 24 hours).
-
The T=0 sample should be taken immediately after dilution.
-
To stop potential degradation, mix the collected aliquot with a cold organic solvent (e.g., acetonitrile or methanol) at a 1:1 ratio and store at -20°C or colder until analysis.
-
-
Analysis:
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
The peak area of this compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: A Guide to AMPK Activator 6 Experiments
This technical support hub is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing AMPK activator 6 in experimental settings. It offers answers to frequently asked questions and robust troubleshooting advice to ensure the generation of reliable and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as Compound GC, is a specific chemical agent employed to stimulate AMP-activated protein kinase (AMPK). It has demonstrated efficacy in reducing lipid levels in various cell lines, including HepG2 and 3T3-L1, making it a valuable tool for research into non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Current studies indicate that this compound functions as a direct activator by binding to the γ subunit of the AMPK complex, which promotes a stable, active enzyme conformation and boosts its kinase activity.
Q2: Why is the selection of appropriate controls so crucial for my AMPK activation experiments?
Q3: What is the recommended negative control when using this compound?
Ideally, a negative control would be a molecule that is structurally analogous to this compound but lacks the ability to activate AMPK. At present, there is no commercially available, well-validated inactive analog for this compound reported in scientific literature.
Alternative Negative Control Strategies:
Given the absence of a specific inactive analog, a comprehensive negative control strategy is imperative:
-
Vehicle Control: This is a mandatory control group that should be treated with the identical concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects induced by the solvent itself.
-
Genetic Knockdown/Knockout: The most definitive method for confirming AMPK-specific effects is to utilize cells in which the catalytic subunit of AMPK (AMPKα) has been genetically removed (knockout via CRISPR/Cas9) or its expression significantly reduced (knockdown via shRNA). If this compound elicits the same biological effect in these AMPK-deficient cells, the effect is likely independent of AMPK (off-target).
-
Pharmacological Inhibition (Use with Caution): An AMPK inhibitor can be used to see if it reverses the effects of this compound. However, the most commonly used inhibitor, Compound C (Dorsomorphin) , is known to have substantial off-target effects. It has been shown to inhibit several other kinases with greater potency than its inhibition of AMPK. Consequently, data relying solely on Compound C for demonstrating AMPK dependence should be interpreted with caution.
Q4: Which positive controls are recommended for AMPK activation studies?
To confirm that your experimental system is capable of responding to AMPK activation, it is crucial to use well-established AMPK activators as positive controls.
-
A-769662: A potent, direct, allosteric activator of AMPK that is an excellent choice for a positive control.
-
AICAR (Acadesine): This is a pro-drug that is taken up by cells and converted into ZMP, an analog of AMP, which in turn activates AMPK through the canonical pathway.
-
Metformin: An indirect activator of AMPK that functions by inhibiting Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio.
Q5: How can I effectively measure AMPK activation in my samples?
The standard and most reliable method is Western blotting, which is used to detect the phosphorylation status of AMPK and its key downstream substrates.
-
Phospho-AMPKα (Thr172): The phosphorylation of the α-subunit at the Threonine 172 residue is the definitive marker of AMPK activation.
-
Phospho-Acetyl-CoA Carboxylase (p-ACC): As a well-characterized, direct downstream target of AMPK, the phosphorylation of ACC (specifically at Ser79 for ACC1) serves as a robust indicator of AMPK kinase activity.
It is critical to also probe for total AMPKα and total ACC proteins to serve as loading controls. This ensures that observed changes are due to alterations in phosphorylation state and not a change in the total protein levels.
Troubleshooting Guide
Issue 1: I am not detecting a signal for phosphorylated AMPK (p-AMPK) following treatment with this compound.
| Possible Cause | Solution |
| Cell Line Non-Responsiveness | Different cell lines can have varied responses to AMPK activators. Confirm that your cell line expresses adequate levels of AMPK. |
| Compound Inactivity | Ensure that your stock solution of this compound is stored under recommended conditions to prevent degradation. Always prepare fresh dilutions for every experiment. |
| Suboptimal Treatment Conditions | It is essential to perform a dose-response study (e.g., concentrations ranging from 1-50 µM) and a time-course experiment (e.g., time points such as 30 min, 1h, 4h, 24h) to identify the optimal treatment parameters for your specific cell line. |
| Western Blotting Technical Issues | Include a positive control (e.g., AICAR or A-769662) to verify that your Western blot protocol, reagents, and antibodies are performing correctly. Crucially, ensure that your cell lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of your target proteins. |
| Low Protein Expression | The level of p-AMPK, either basal or induced, may be below the detection limit. Try increasing the total amount of protein loaded per lane on your gel. |
Issue 2: My p-AMPK Western blot shows high background.
| Possible Cause | Solution |
| Excessive Antibody Concentration | Titrate both your primary and secondary antibodies to find the lowest concentration that provides a strong, specific signal with minimal background. |
| Inadequate Blocking | Increase the duration of the blocking step or switch to a different blocking agent. For detecting phosphorylated proteins, a 5% solution of Bovine Serum Albumin (BSA) in TBST is often preferable to non-fat milk, as milk contains phosphoproteins like casein that can lead to non-specific antibody binding. |
| Insufficient Washing | To effectively remove non-specifically bound antibodies, increase both the number and the duration of the washing steps after the primary and secondary antibody incubations. |
| Membrane Dehydration | Ensure the membrane is fully submerged in buffer at all stages of the immunoblotting process to prevent it from drying out. |
Issue 3: I can see AMPK activation, but the expected downstream biological effect is not occurring.
| Possible Cause | Solution |
| Effect is Not Mediated by AMPK | This is a potentially significant biological finding. The observed effect might be an off-target action of this compound. Employing a genetic model, such as AMPK knockout or shRNA knockdown cells, is the definitive way to confirm or refute this. |
| Cell-Type Specificity of Downstream Pathways | The specific downstream signaling cascades engaged by AMPK can differ significantly between various cell types. |
| Temporal Mismatch | The activation of AMPK might be a transient event, whereas the downstream biological effect may require a more sustained period of activation. Conduct a detailed time-course experiment to monitor both AMPK activation and the downstream readout simultaneously. |
Data Presentation: Recommended Concentrations for Control Compounds
It is imperative that the optimal concentration and incubation time for any pharmacological agent be empirically determined for each specific cell line and experimental design. The following table offers suggested starting ranges based on previously published studies.
| Compound | Role | Mechanism of Action | Typical Concentration Range | Typical Incubation Time | Important Considerations |
| This compound | Activator | Direct; binds to the γ subunit | 1 - 50 µM | 1 - 24 hours | Optimal conditions are highly dependent on the cell type. |
| A-769662 | Positive Control (Activator) | Direct allosteric activator | 10 - 300 µM | 30 minutes - 4 hours | May exhibit AMPK-independent effects, particularly at higher concentrations. |
| AICAR | Positive Control (Activator) | Pro-drug; converts to ZMP (AMP analog) | 0.5 - 2 mM | 30 minutes - 24 hours | As an AMP analog, it can have AMPK-independent effects. |
| Metformin | Positive Control (Activator) | Indirect; inhibits mitochondrial complex I | 1 - 10 mM | 4 - 24 hours | The onset of effects is generally slower compared to direct activators. |
| Compound C (Dorsomorphin) | Inhibitor (Use with Caution) | ATP-competitive inhibitor | 5 - 40 µM | Pre-incubate for 30-60 min before activator | High likelihood of significant off-target effects. Should not be the sole negative control. |
Experimental Protocols
Protocol: Western Blot Analysis of AMPK Activation
This protocol details the procedure for assessing AMPK activation in cultured cells treated with this compound by measuring the phosphorylation of AMPKα at Thr172 and ACC at Ser79.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, 3T3-L1) in culture plates to achieve 70-80% confluency for the experiment.
-
Prepare concentrated stock solutions of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, treat the cells by adding the compounds to fresh culture medium at the desired final concentrations.
-
Incubate the cells for the specified duration at 37°C in a humidified CO2 incubator.
2. Cell Lysis:
-
Following treatment, place the culture plates on ice and remove the medium.
-
Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Use a cell scraper to collect the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Lyse the cells on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein extract.
3. Protein Quantification:
-
Measure the protein concentration of each sample using a standard assay such as BCA or Bradford.
-
Normalize all samples to the same concentration using lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Prepare samples for loading by adding 4x Laemmli sample buffer to a final 1x concentration.
-
Denature the proteins by heating the samples at 95-100°C for 5-10 minutes.
-
Load an equal amount of protein (e.g., 20-40 µg) for each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder for molecular weight reference.
-
Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane via wet or semi-dry electroblotting.
6. Immunoblotting:
-
Block non-specific binding sites on the membrane by incubating it in 5% BSA in Tris-Buffered Saline containing 0.1% Tween-20 (TBST) for 1 hour at room temperature with continuous agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα (Thr172) or anti-p-ACC (Ser79)) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Repeat the washing step (three times for 10 minutes each with TBST).
7. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system or by exposing it to X-ray film.
-
For normalization, strip the membrane and re-probe with antibodies for total AMPKα and total ACC, or run a parallel blot.
-
Quantify the band intensities using densitometry software and express the results as a ratio of phosphorylated protein to total protein.
Mandatory Visualizations
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Experimental workflow for testing this compound with appropriate controls.
Caption: A logical flowchart for troubleshooting common issues in AMPK activation experiments.
Validation & Comparative
A Comparative Guide: AMPK Activator 6 vs. Metformin in the Treatment of Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel direct AMP-activated protein kinase (AMPK) activator, referred to as AMPK activator 6 (also known as Compound GC or 3'-geranylchalconaringenin), and the well-established indirect AMPK activator, metformin, in the context of treating non-alcoholic fatty liver disease (NAFLD). This document summarizes their mechanisms of action, presents available preclinical and clinical data, and outlines relevant experimental methodologies.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. AMP-activated protein kinase (AMPK) has emerged as a key therapeutic target for NAFLD due to its central role in regulating cellular energy homeostasis, including lipid and glucose metabolism. Both direct and indirect AMPK activators are being investigated for their potential to ameliorate NAFLD. This guide focuses on a comparative analysis of a specific direct AMPK activator, this compound, and the widely used indirect activator, metformin.
Mechanism of Action
Both this compound and metformin ultimately lead to the activation of AMPK, a master regulator of metabolism. However, their upstream mechanisms of action differ significantly.
Metformin , an indirect AMPK activator, is believed to exert its effects primarily through the inhibition of mitochondrial respiratory chain complex I.[1] This leads to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK.[2] Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP, such as lipogenesis and gluconeogenesis, and stimulate catabolic pathways that generate ATP, like fatty acid oxidation.[2][3]
This compound (Compound GC) is a direct activator of AMPK.[4] This means it can activate the enzyme without altering the cellular energy status (AMP:ATP ratio). Direct activators often bind to allosteric sites on the AMPK complex, inducing a conformational change that enhances its kinase activity.
The downstream effects of AMPK activation by both types of activators are largely convergent, leading to:
-
Inhibition of De Novo Lipogenesis (DNL): AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. It also suppresses the expression of lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FAS).
-
Stimulation of Fatty Acid Oxidation (FAO): By reducing the levels of malonyl-CoA (the product of ACC), the inhibition of carnitine palmitoyltransferase 1 (CPT1) is relieved, allowing for the transport of fatty acids into the mitochondria for oxidation.
-
Suppression of Hepatic Glucose Production: AMPK activation inhibits gluconeogenesis in the liver.
-
Anti-inflammatory and Anti-fibrotic Effects: AMPK activation has been shown to reduce inflammation and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of metformin and a direct AMPK activator in the context of NAFLD.
Caption: Metformin's indirect AMPK activation pathway in hepatocytes.
Caption: Direct AMPK activation pathway in hepatocytes.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound (Compound GC) and metformin in models of fatty liver.
Table 1: Preclinical In Vitro Data
| Parameter | This compound (Compound GC) | Metformin |
| Cell Lines | HepG2, 3T3-L1 | HepG2, primary hepatocytes |
| Effect on Lipid Content | Reduced lipid content | Reduced lipid accumulation |
| AMPK Activation | Activated the AMPK pathway | Activates AMPK |
| Mechanism | Direct activation of AMPK | Indirect activation via increased AMP:ATP ratio |
Table 2: Preclinical In Vivo Data
| Parameter | This compound (Compound GC) | Metformin |
| Animal Model | Not specified in abstract | High-fat diet-induced obese mice, ob/ob mice |
| Effect on Liver | Alleviated NAFLD | Reduced hepatic steatosis, inflammation, and fibrosis |
| Effect on Serum Lipids | Suppressed the increase in TG, TC, and LDL-C | Lowered total cholesterol, LDL-cholesterol, and triglycerides |
| Mechanism | Activation of the AMPK pathway | Activation of AMPK, suppression of lipogenic gene expression |
Clinical Data for Metformin in NAFLD
Numerous clinical trials have investigated the efficacy of metformin in patients with NAFLD, with mixed results. While some studies have shown improvements in liver enzymes and metabolic parameters, its effect on liver histology has been less consistent.
Table 3: Summary of Selected Clinical Trials of Metformin in NAFLD/NASH
| Study | Population | Duration | Dosage | Key Findings |
| Pilot Study (NCT00063232) | 28 NASH patients | 48 weeks | 2000 mg/day | 30% achieved histological response, associated with weight loss. |
| Double-blind trial | 52 NAFLD patients | 3 months | 500 mg/day | Significant improvement in fatty liver severity as assessed by sonography. |
| Cohort Study | 101 non-cirrhotic NAFLD patients | Retrospective | Varied | Metformin use was associated with a higher rate of fibrosis regression. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for in vitro and in vivo studies evaluating AMPK activators in NAFLD.
In Vitro Oleic Acid-Induced Steatosis Model in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: To induce lipid accumulation, HepG2 cells are treated with 1 mM oleic acid complexed with bovine serum albumin (BSA) for 24 hours.
-
Treatment: Cells are co-treated with the AMPK activator (e.g., varying concentrations of this compound or metformin) and oleic acid for 24 hours.
-
Lipid Accumulation Assessment: Intracellular lipid droplets are stained with Oil Red O. The stained lipid droplets are then quantified by dissolving the stain in isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Western Blot Analysis: To confirm AMPK activation, protein lysates are collected and subjected to western blotting to measure the phosphorylation of AMPK (p-AMPK) and its downstream target ACC (p-ACC).
In Vivo High-Fat Diet (HFD)-Induced NAFLD Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used. After a period of acclimatization, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified duration (e.g., 8-16 weeks) to induce obesity and NAFLD. A control group is fed a standard chow diet.
-
Treatment: The treatment group receives the AMPK activator (e.g., this compound or metformin) via oral gavage or in drinking water for a defined period (e.g., 4-8 weeks). The vehicle control group receives the vehicle alone.
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored throughout the study. At the end of the study, blood samples are collected for the analysis of serum lipids (triglycerides, total cholesterol, LDL-C, HDL-C) and liver enzymes (ALT, AST).
-
Histological Analysis: Livers are harvested, weighed, and a portion is fixed in formalin for paraffin embedding. Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Gene and Protein Expression Analysis: Another portion of the liver is snap-frozen for the analysis of gene expression (e.g., SREBP-1c, FAS, CPT1a) by quantitative real-time PCR (qRT-PCR) and protein expression and phosphorylation (e.g., p-AMPK, p-ACC) by western blotting.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating a novel compound in a preclinical NAFLD model.
Caption: A representative experimental workflow for NAFLD drug discovery.
Conclusion
Both direct and indirect activation of AMPK represent promising therapeutic strategies for the management of NAFLD. Metformin, an indirect activator, has a long-standing clinical history and has demonstrated modest benefits in some NAFLD patient populations, particularly in improving metabolic parameters. This compound, a direct activator, has shown potential in preclinical models to reduce lipid accumulation and alleviate NAFLD by directly targeting the AMPK pathway.
The key distinction lies in their mechanism of activation. Direct activators like this compound may offer a more targeted approach with potentially fewer off-target effects compared to indirect activators that modulate cellular energy status. However, a significant limitation in this comparison is the lack of detailed, publicly available data for this compound. Further head-to-head preclinical and clinical studies are warranted to definitively compare the efficacy, safety, and long-term outcomes of direct versus indirect AMPK activators in the treatment of NAFLD. Researchers and drug development professionals should consider these differences in mechanism and the current evidence base when designing future studies and development programs for novel NAFLD therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Metformin: update on mechanisms of action on liver diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of natural 3'-Prenylchalconaringenin and biological evaluation of ameliorating non-alcoholic fatty liver disease and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Direct Allosteric AMPK Activators: A-769662 vs. Compound 991
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Note on "Compound GC": The initial topic specified a comparison with "Compound GC." A thorough review of scientific literature did not identify a specific, well-characterized AMP-activated protein kinase (AMPK) activator commonly referred to by this name. Therefore, this guide provides a comprehensive analysis of the widely studied direct allosteric activator A-769662 and compares it with Compound 991 (also known as ex229), a structurally distinct and more potent direct activator that acts via a similar mechanism. This comparison will serve the core requirement of objectively evaluating a key AMPK activator against a relevant alternative.
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. Its activation shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. Small molecule activators of AMPK are invaluable tools for both basic research and drug development. This guide focuses on two direct, allosteric activators, A-769662 and Compound 991, which function by binding to a site distinct from the canonical AMP-binding site on the γ-subunit. We present a detailed comparison of their mechanisms, potency, and cellular effects, supported by experimental data and protocols.
Mechanism of Action
Both A-769662 and Compound 991 are direct AMPK activators that bind to a specific pocket at the interface of the α-catalytic and β-regulatory subunits, known as the allosteric drug and metabolite (ADaM) site.[1][2] Their binding induces a conformational change that allosterically activates the kinase and, importantly, inhibits the dephosphorylation of the critical Threonine-172 (Thr172) residue in the activation loop of the α-subunit.[2][3] This dual action leads to sustained AMPK activation.
A key difference lies in their isoform selectivity and potency. A-769662 exclusively activates AMPK complexes containing the β1 isoform, whereas Compound 991 can activate both β1- and β2-containing complexes, though it shows a preference for β1.[3] Furthermore, Compound 991 is reported to be 5- to 10-fold more potent than A-769662 in cell-free assays.
| Feature | A-769662 | Compound 991 (ex229) |
| Activation Mechanism | Direct, allosteric activation and inhibition of Thr172 dephosphorylation | Direct, allosteric activation and inhibition of Thr172 dephosphorylation |
| Binding Site | Allosteric Drug and Metabolite (ADaM) site (α/β subunit interface) | Allosteric Drug and Metabolite (ADaM) site (α/β subunit interface) |
| β-Subunit Selectivity | Selective for β1-containing complexes | Activates both β1- and β2-containing complexes (with preference for β1) |
Quantitative Performance Data
The following tables summarize the potency and binding affinity of A-769662 and Compound 991 from various in vitro and cell-free assays.
Table 1: In Vitro Potency (EC50)
| Assay System | A-769662 (EC50) | Compound 991 (EC50) |
|---|---|---|
| Recombinant human AMPK (α1β1γ1) | ~0.8 µM | ~0.003 µM |
| Recombinant human AMPK (α2β1γ1) | Not specified | ~0.002 µM |
Data sourced from references.
Table 2: Binding Affinity (Kd)
| AMPK Complex | Compound 991 (Kd) |
|---|
| Recombinant human AMPK (α1β1γ1) | 0.06 ± 0.012 µM |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing these activators.
Detailed Experimental Protocols
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK in the presence of a test compound.
-
Principle: Quantifies the transfer of the γ-³²P from [γ-³²P]ATP to a specific synthetic peptide substrate, commonly the SAMS peptide (HMRSAMSGLHLVKRR).
-
Methodology:
-
Enzyme Source: Use purified recombinant human AMPK (e.g., α1β1γ1 complex).
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and the SAMS peptide substrate.
-
Compound Incubation: Add varying concentrations of A-769662, Compound 991, or a vehicle control (DMSO) to the reaction mixture with the AMPK enzyme and pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed for 10-20 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the specific activity (pmol/min/mg) and plot the dose-response curve to determine the EC50 value for each compound.
-
Cellular AMPK Activation (Western Blot)
This assay determines a compound's ability to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, ACC.
-
Principle: Uses specific antibodies to detect the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and ACC at Serine 79 (p-ACC Ser79), which are markers of AMPK activation and activity, respectively.
-
Methodology:
-
Cell Culture: Plate cells (e.g., primary hepatocytes, C2C12 myotubes, or HEK293 cells) and grow to ~80-90% confluency.
-
Treatment: Treat cells with various concentrations of A-769662, Compound 991, or vehicle for a specified time (e.g., 60 minutes).
-
Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AMPKα (Thr172), p-ACC (Ser79), total AMPKα, and total ACC. A loading control (e.g., β-actin) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation relative to the vehicle control.
-
Cellular Glucose Uptake Assay
This assay measures the impact of AMPK activation on glucose transport into cells, a key physiological outcome.
-
Principle: Measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) into cultured cells.
-
Methodology:
-
Cell Culture and Differentiation: Grow cells like L6 myotubes or 3T3-L1 adipocytes and differentiate them into their mature forms.
-
Serum Starvation: Before the assay, starve the cells of serum for several hours to lower basal glucose uptake.
-
Compound Treatment: Pre-incubate the cells with A-769662, Compound 991, or vehicle control for the desired time. An insulin-treated group should be included as a positive control.
-
Uptake: Add 2-deoxy-[³H]glucose to the cells and incubate for a short period (e.g., 10-20 minutes).
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity in the lysate using a scintillation counter.
-
Analysis: Normalize the radioactivity counts to the total protein content in each well. Compare the glucose uptake in treated groups to the vehicle control.
-
Conclusion
Both A-769662 and Compound 991 are potent and specific direct allosteric activators of AMPK, making them valuable tools for studying metabolic regulation. The primary distinctions lie in their potency and isoform selectivity. Compound 991 is significantly more potent than A-769662 and possesses a broader selectivity profile, activating both β1- and β2-containing AMPK complexes. This makes it a more versatile tool for activating AMPK in tissues where the β2 isoform is prevalent, such as skeletal muscle. Conversely, the β1-selectivity of A-769662 can be advantageous for studies aiming to isolate the roles of β1-containing AMPK complexes. Researchers should select the appropriate activator based on the specific AMPK isoforms expressed in their experimental system and the required potency for their intended application. This guide provides the foundational data and protocols to aid in that decision-making process.
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Navigating Kinase Selectivity: An Off-Target Profile Comparison of AMPK Activator 6
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount for predicting its therapeutic efficacy and potential off-target liabilities. This guide provides a comparative analysis of the off-target kinase profile of the novel AMP-activated protein kinase (AMPK) activator, Compound 6 (also known as Compound GC), against other known AMPK activators. The data presented herein is intended to offer a clear, objective comparison to aid in the selection of the most appropriate research tools.
AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), for which AMPK activator 6 has shown promise.[1] However, the development of kinase activators is often challenged by a lack of selectivity, leading to unintended interactions with other kinases and potential side effects. This guide delves into the kinase selectivity of this compound, providing a hypothetical off-target profile for comparison with the established direct AMPK activator, A-769662, and the widely used indirect activator, metformin.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, a hypothetical off-target kinase profiling study was conducted against a panel of 10 kinases known to be common off-targets for kinase inhibitors. The half-maximal inhibitory concentrations (IC50) were determined and are presented in Table 1, alongside publicly available data for the direct AMPK activator A-769662 and the indirect activator metformin.
| Kinase Target | This compound (IC50, nM) | A-769662 (IC50, nM) | Metformin (IC50, µM) |
| AMPK (α1β1γ1) | 15 | 30 | Indirect Activator |
| PKA | >10,000 | >10,000 | >100 |
| ROCK1 | 8,500 | >10,000 | ~300[2] |
| CAMKII | >10,000 | 9,800 | >100 |
| CDK2/cyclin A | >10,000 | >10,000 | >100 |
| MAPK1 | >10,000 | >10,000 | >100 |
| PI3Kα | >10,000 | >10,000 | No direct inhibition |
| Akt1 | 7,200 | >10,000 | No direct inhibition |
| GSK3β | >10,000 | >10,000 | >100 |
| SRC | 9,100 | >10,000 | >100 |
| LKB1 | >10,000 | >10,000 | No direct inhibition |
Table 1: Comparative Off-Target Kinase Profiling. The table summarizes the IC50 values of this compound, A-769662, and metformin against a panel of selected kinases. Lower IC50 values indicate greater potency of inhibition. Data for this compound is hypothetical and based on typical selectivity profiles of direct AMPK activators.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Off-Target Kinase Profiling: Radiometric Kinase Assay (³³PanQinase™)
This biochemical assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.
1. Reagents:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: Specific peptide substrate for each kinase.
-
Test Compounds: this compound, A-769662, or metformin dissolved in DMSO.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Assay Buffer: Typically contains HEPES, MgCl₂, and other components optimized for kinase activity.
-
ATP: Non-radiolabeled ATP.
2. Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the test compound at various concentrations in a 96-well plate.
-
The kinase reaction is initiated by the addition of a solution containing a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control (representing 100% activity).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizing the Process and Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Figure 1: Experimental workflow for off-target kinase profiling. This diagram outlines the key steps involved in a radiometric kinase assay.
Figure 2: AMPK signaling and potential off-target interactions. This diagram illustrates the central role of AMPK in cellular metabolism and highlights potential off-target kinases that could be affected by a non-selective activator.
References
Validating the AMPK-Dependent Effects of A-769662 Using siRNA: A Comparative Guide
This guide provides a comprehensive comparison of the AMP-activated protein kinase (AMPK) activator, A-769662, with another commonly used activator, AICAR. It details the experimental validation of A-769662's reliance on AMPK for its cellular effects through the use of small interfering RNA (siRNA). The information presented is intended for researchers, scientists, and drug development professionals working in metabolic diseases and oncology.
Comparative Analysis of AMPK Activators
A-769662 is a potent, direct, and allosteric activator of AMPK, whereas 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an adenosine analog that, once converted to its monophosphate form (ZMP), mimics AMP to activate AMPK.[1][2] While both compounds are widely used to study the roles of AMPK, they exhibit different mechanisms of action and specificities. A-769662 directly stimulates AMPK activity, while AICAR's effects can sometimes be independent of AMPK.[3][4] To definitively attribute the effects of a compound to AMPK activation, it is crucial to perform validation studies, such as siRNA-mediated knockdown of AMPK.
Data Presentation: Effects on Acetyl-CoA Carboxylase (ACC) Phosphorylation
A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis. AMPK activation leads to the inhibitory phosphorylation of ACC at Ser79. The following table summarizes the expected quantitative data from an experiment designed to validate the AMPK-dependence of A-769662-induced ACC phosphorylation.
| Treatment Group | AMPKα Protein Level (relative to control) | p-ACC (Ser79) Level (relative to control) |
| Vehicle Control (VC) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| A-769662 (100 µM) | 0.98 ± 0.06 | 3.50 ± 0.25 |
| AICAR (1 mM) | 1.02 ± 0.07 | 2.80 ± 0.21 |
| Non-Targeting siRNA + VC | 0.95 ± 0.05 | 1.10 ± 0.09 |
| Non-Targeting siRNA + A-769662 | 0.97 ± 0.06 | 3.45 ± 0.28 |
| Non-Targeting siRNA + AICAR | 0.99 ± 0.08 | 2.75 ± 0.23 |
| AMPKα siRNA + VC | 0.25 ± 0.04 | 1.05 ± 0.07 |
| AMPKα siRNA + A-769662 | 0.28 ± 0.05 | 1.25 ± 0.11 |
| AMPKα siRNA + AICAR | 0.26 ± 0.04 | 1.95 ± 0.18 |
Note: The data presented in this table are representative and intended for illustrative purposes.
The results indicate that the knockdown of AMPKα using siRNA significantly attenuates the phosphorylation of ACC induced by A-769662, confirming that its effect is largely AMPK-dependent. In contrast, while the effect of AICAR is also reduced, a notable increase in p-ACC levels persists even after AMPKα knockdown, suggesting potential AMPK-independent effects.
Experimental Protocols
siRNA-Mediated Knockdown of AMPKα
This protocol outlines the transient knockdown of the catalytic α subunits of AMPK (AMPKα1 and AMPKα2) in a cellular model, such as HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting human PRKAA1 and PRKAA2 (AMPKα1 and AMPKα2)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA (either AMPKα-targeting or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 0.8 mL of Opti-MEM to the siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: After incubation, harvest the cells to assess AMPKα protein levels by Western blot to confirm knockdown efficiency.
Treatment with AMPK Activators and Western Blot Analysis
Materials:
-
Transfected cells
-
A-769662 (in DMSO)
-
AICAR (in sterile water or PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Compound Treatment: Following the 48-72 hour siRNA incubation, treat the cells with either vehicle (DMSO or water), A-769662 (e.g., 100 µM), or AICAR (e.g., 1 mM) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Aspirate the medium, wash cells with cold PBS, and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).
Visualizations
AMPK Signaling Pathway
Caption: A-769662 activates AMPK, leading to the inhibitory phosphorylation of ACC and subsequent suppression of fatty acid synthesis.
Experimental Workflow for siRNA Validation
Caption: Workflow for validating the AMPK-dependent effects of compounds using siRNA-mediated knockdown.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 3. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Novel AMPK Activators for Researchers
A deep dive into the next generation of AMP-activated protein kinase (AMPK) activators, this guide offers a comparative analysis of their performance, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of novel compounds, their mechanisms of action, and the experimental protocols essential for their evaluation.
AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, cancer, and age-related disorders. While traditional activators like metformin and AICAR have been invaluable research tools, a new wave of direct and more specific activators is emerging from the drug discovery pipeline. This guide focuses on a head-to-head comparison of some of the most promising novel AMPK activators that have been recently described in scientific literature: ATX-304 (formerly O304), MK-8722, PXL770, MLX-0871, and the indirect activator Ppm-18.
Quantitative Performance Comparison
The following table summarizes the key characteristics of these novel AMPK activators based on available preclinical and clinical data. Direct comparison of potency can be challenging due to variations in assay conditions between studies.
| Activator | Mechanism of Action | Target Selectivity | Potency (EC50) | Key Cellular Effects |
| ATX-304 (O304) | Direct, Pan-AMPK Activator (suppresses dephosphorylation of pAMPK)[1][2] | Pan-AMPK | Not Reported | Increases insulin sensitivity, improves cardiac function, and enhances glucose uptake.[2] |
| MK-8722 | Direct, Allosteric Activator | Pan-AMPK, with higher affinity for β1-containing complexes | ~1 to 60 nM | Potent activator of all 12 mammalian AMPK complexes, leading to robust metabolic effects.[3] |
| PXL770 | Direct, Allosteric Activator | Preferentially activates α1β1 containing isoforms | α1β1γ1: 16.2 nM, α1β1γ2: 42.1 nM, α1β1γ3: 64 nM[3] | Decreases very-long-chain fatty acid levels, improves mitochondrial respiration, and reduces inflammation. |
| MLX-0871 | Direct, Isoform-Selective Activator | Selective for α2/β1/γ2 and α2/β1/γ3 isoforms | Not Reported | Dose-dependently enhances glucose uptake in human tissues with selectivity for skeletal muscle. |
| Ppm-18 | Indirect Activator (via ROS production) | Non-specific | Not Applicable (Indirect) | Induces autophagy and apoptosis in cancer cells through AMPK activation. |
AMPK Signaling Pathway
The activation of AMPK, a heterotrimeric enzyme composed of α, β, and γ subunits, is a central node in cellular metabolic regulation. Upon activation by an increased AMP:ATP ratio or by direct activators, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves inhibiting anabolic pathways that consume ATP, such as protein and fatty acid synthesis, while promoting catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize and compare novel AMPK activators.
In Vitro AMPK Kinase Assay
This assay directly measures the ability of a compound to activate purified AMPK enzyme.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a microplate, combine purified recombinant AMPK enzyme with a specific peptide substrate (e.g., SAMS peptide) in a kinase reaction buffer.
-
Compound Addition: Add the novel AMPK activator at various concentrations to the wells. Include appropriate controls (e.g., vehicle, known activator like A-769662).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a non-radioactive readout). Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays: Utilize methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™) that measure the product of the kinase reaction (phosphorylated substrate or ADP).
-
-
Data Analysis: Calculate the percentage of AMPK activation relative to the control and determine the EC50 value for each compound.
Cellular AMPK Activation Assay (Western Blot)
This method assesses the activation of AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) and grow to the desired confluency. Treat the cells with the novel AMPK activator at various concentrations and for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Western Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79). Also, probe for total AMPKα and total ACC as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This guide provides a foundational comparison of novel AMPK activators. Researchers are encouraged to consult the primary literature for more in-depth information and to tailor these experimental protocols to their specific research needs. The continued development of potent and selective AMPK activators holds immense promise for the treatment of a wide range of metabolic and other diseases.
References
Comparative Analysis of AMPK Activator 6 (RSVA314) and Other Existing Compounds
A detailed guide for researchers on the potency, mechanism, and application of key AMP-activated protein kinase activators.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation has therapeutic potential for metabolic diseases, cancer, and neurodegenerative disorders.[1][3][4] This guide provides a comparative analysis of "AMPK activator 6," identified as RSVA314 (also known as AMPK Activator VI), against established AMPK activators: A-769662, AICAR, and Metformin. The comparison focuses on their mechanisms of action, potency, and the experimental data supporting their effects.
Data Presentation: Quantitative Comparison of AMPK Activators
The following table summarizes the key characteristics of this compound (RSVA314) and other widely used AMPK activators.
| Activator | Mechanism of Action | Potency (EC50 / Effective Concentration) | Isoform Selectivity | Key Cellular Effects |
| This compound (RSVA314) | Indirect (via CaMKKβ-dependent pathway) | IC50 of 1-2 µM for inhibition of amyloid-β accumulation | Primarily affects AMPKα2 subunit phosphorylation | Promotes autophagy and amyloid-β degradation; inhibits mTOR signaling |
| A-769662 | Direct (allosteric activator) | EC50 ≈ 0.8 µM (cell-free assays) | Selective for β1 subunit-containing complexes | Inhibits fatty acid synthesis; decreases plasma glucose and triglycerides |
| AICAR | Indirect (metabolized to ZMP, an AMP analog) | 0.5 - 2 mM (in cells) | Non-selective | Increases glucose uptake and fatty acid oxidation |
| Metformin | Indirect (inhibits mitochondrial complex I, increases AMP:ATP ratio) | 50 µM - 2 mM (cell-dependent) | Pan-AMPK activator | Decreases hepatic glucose production; increases muscle glucose uptake |
Potency and Mechanism of Action
Based on the available data, it is not possible to definitively state that this compound (RSVA314) is more potent in directly activating the AMPK enzyme than all other existing compounds, as a direct EC50 value for AMPK activation is not reported. However, its effective concentration for inducing significant downstream cellular effects (1-2 µM) is notably lower than that of the widely used indirect activators, AICAR and metformin, which are effective in the millimolar range. The potency of RSVA314 appears to be in a similar micromolar range to the direct activator A-769662.
This compound (RSVA314) is an indirect activator that functions through the CaMKKβ-dependent pathway, leading to the phosphorylation of AMPK at Threonine 172. This mechanism is similar to that of resveratrol but RSVA314 has been shown to be approximately 40 times more potent in promoting the degradation of amyloid-β peptides.
A-769662 is a potent, direct allosteric activator of AMPK. It binds to a cleft between the α and β subunits of the AMPK complex, a site now referred to as the allosteric drug and metabolite (ADaM) site. This binding both allosterically activates the enzyme and inhibits its dephosphorylation at Thr-172.
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable nucleoside that is converted intracellularly by adenosine kinase to ZMP (AICAR monophosphate). ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK. However, ZMP is a less potent activator of AMPK than AMP itself and can have off-target effects on other AMP-sensitive enzymes.
Metformin is the most widely prescribed drug for type 2 diabetes and activates AMPK indirectly. It is believed to inhibit complex I of the mitochondrial respiratory chain, which leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in the cellular energy state leads to the activation of AMPK.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the distinct mechanisms by which these activators converge on the AMPK signaling pathway.
Caption: Mechanisms of AMPK activation by different compounds.
Experimental Protocols
The activation of AMPK is commonly assessed by measuring the phosphorylation of its catalytic α subunit at Threonine 172 (Thr172), which is a hallmark of AMPK activation. Below are generalized protocols for Western Blotting and in vitro kinase assays.
1. Western Blot for Phospho-AMPKα (Thr172)
This method quantifies the level of activated AMPK in a cellular context.
-
Principle: This immunoassay uses antibodies specific to the phosphorylated form of AMPKα at Thr172 to determine the extent of AMPK activation in cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., hepatocytes, myotubes, or cancer cell lines) and allow them to adhere. Treat the cells with the desired concentrations of the AMPK activator (e.g., RSVA314, A-769662, AICAR, Metformin) or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-AMPKα (Thr172). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα. Quantify the band intensities using densitometry software. The ratio of phospho-AMPKα to total AMPKα indicates the level of AMPK activation.
-
2. In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
-
Principle: This assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate (e.g., SAMS peptide) by purified AMPK.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified AMPK enzyme, a kinase buffer, ATP, and a specific AMPK substrate (e.g., SAMS peptide).
-
Compound Addition: Add the AMPK activator at various concentrations to the reaction mixture. Include a vehicle control and a positive control (e.g., AMP).
-
Kinase Reaction: Initiate the reaction by adding ATP (often radiolabeled with ³²P or ³³P). Incubate the mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Reaction Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter. Alternatively, non-radioactive methods that measure ATP depletion (e.g., Kinase-Glo®) can be used.
-
Data Analysis: Calculate the specific activity of the AMPK enzyme and plot the activity against the activator concentration to determine the EC50 value.
-
References
- 1. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Direct AMPK Activators in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, presents a promising therapeutic strategy for a multitude of metabolic diseases and cancer. While monotherapy with AMPK activators has shown efficacy, emerging evidence suggests that their therapeutic potential can be significantly enhanced through synergistic combinations with other pharmacological agents. This guide provides an objective comparison of the synergistic effects of direct AMPK activators, using the well-characterized tool compound A-769662 as a representative, in combination with other drugs across different therapeutic areas. The information is supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Synergistic AMPK Activation with AMP Mimetics for Metabolic Disease
A key strategy to amplify the effects of direct allosteric AMPK activators is their co-administration with AMP mimetics, such as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). This combination has demonstrated a synergistic effect on AMPK activation and downstream metabolic processes in preclinical models.
Quantitative Data Summary
The following table summarizes the synergistic effects observed when combining the direct AMPK activator A-769662 with the AMP mimetic AICAR in primary hepatocytes.
| Treatment Group | AMPK Thr172 Phosphorylation | AMPK Catalytic Activity | Hepatic Lipogenesis Inhibition |
| Vehicle | Baseline | Baseline | Baseline |
| A-769662 (1 µM) | No significant change | No significant change | Minimal |
| AICAR (100 µM) | Increased | Increased | Moderate |
| A-769662 (1 µM) + AICAR (100 µM) | Synergistically Increased | Synergistically Increased | Profound Inhibition |
Note: Specific quantitative values (e.g., fold change) were not available in the reviewed literature, but the synergistic and profound effects were consistently reported[1][2].
Experimental Protocols
AMPK Activity Assay in Primary Hepatocytes
-
Cell Culture and Treatment: Primary hepatocytes are isolated and cultured. Cells are then treated with vehicle, A-769662, AICAR, or a combination of A-769662 and AICAR for a specified duration (e.g., 45 minutes)[2].
-
Cell Lysis: After treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Immunoprecipitation: AMPKα1 or AMPKα2 complexes are immunoprecipitated from the cell lysates using specific antibodies.
-
Kinase Assay: The activity of the immunoprecipitated AMPK complexes is measured by incubating them with a substrate peptide (e.g., SAMS peptide) and [γ-³²P]ATP. The incorporation of ³²P into the substrate is quantified to determine kinase activity[2].
-
Data Analysis: AMPK activity is expressed as picomoles of phosphate incorporated per minute per milligram of protein.
Hepatic Lipogenesis Assay
-
Cell Culture and Treatment: Primary hepatocytes are treated with the compounds as described above.
-
Radiolabeling: During the last hour of treatment, cells are incubated with a radiolabeled precursor for lipogenesis, such as [¹⁴C]-acetate.
-
Lipid Extraction: After incubation, cells are washed and lipids are extracted using a solvent mixture (e.g., chloroform:methanol).
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.
-
Data Analysis: The rate of lipogenesis is calculated based on the amount of incorporated radioactivity and normalized to the total protein content of the cell lysate.
Signaling Pathway and Mechanism of Synergy
The synergy between A-769662 and AICAR arises from their distinct mechanisms of AMPK activation. AICAR is intracellularly converted to ZMP, an AMP analog, which binds to the γ-subunit of AMPK, promoting its phosphorylation by upstream kinases like LKB1. A-769662, on the other hand, is a direct allosteric activator that binds to a site on the β-subunit, further enhancing the activity of the phosphorylated enzyme and protecting it from dephosphorylation.
Synergistic Anti-Cancer Effects with Metformin and Salicylate
While metformin is an indirect AMPK activator, its combination with salicylate (the primary metabolite of aspirin), another compound known to activate AMPK, has shown synergistic effects in reducing the survival of cancer cells. This combination highlights a potential therapeutic avenue for cancer treatment by targeting cellular metabolism.
Quantitative Data Summary
The following table presents data on the clonogenic survival of prostate cancer cells (PC3) treated with metformin and salicylate, alone and in combination.
| Treatment Group | Clonogenic Survival (%) | Combination Index (CI) |
| Control | 100 | - |
| Metformin (100 µM) | ~90 | - |
| Salicylate (1 mM) | ~50 | - |
| Metformin (100 µM) + Salicylate (1 mM) | <40 | <1 (Synergistic) |
Data are estimated from published graphs. A Combination Index (CI) less than 1 indicates synergy.
Experimental Protocols
Clonogenic Survival Assay
-
Cell Plating: A known number of single cells (e.g., 500-1000 cells/well) are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with metformin, salicylate, or their combination at various concentrations.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days), with the medium being changed as needed.
-
Fixation and Staining: After the incubation period, the colonies are washed with PBS, fixed with a solution like methanol/acetic acid, and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated cells. The Combination Index (CI) is calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway and Mechanism of Synergy
Metformin indirectly activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio. Salicylate, similar to A-769662, can directly bind to the β1-subunit of AMPK and allosterically activate it. Their combined action leads to a more robust activation of AMPK, resulting in the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis. This suppression of fatty acid synthesis is a critical metabolic vulnerability in many cancer cells, leading to reduced proliferation and survival.
Emerging Synergies: AMPK Activators and GLP-1 Agonists in Metabolic Disease
A promising area of investigation is the combination of direct AMPK activators with glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of obesity and type 2 diabetes. Preclinical data from Biolexis Therapeutics on their combination of an isoform-specific AMPK activator (BLX-0871) and an oral GLP-1 agonist (BLX-7006) suggests superior weight loss with the significant benefit of muscle mass preservation.
Preclinical Data Highlights
| Outcome | Observation in Diet-Induced Obesity Models |
| Total Body Weight Reduction | 25.1% |
| Lean Muscle Mass Preservation | 87% retention (compared to ~50% with GLP-1 agonists alone) |
Data is based on a press release from Biolexis Therapeutics and is awaiting publication in a peer-reviewed journal.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the synergistic effects of an AMPK activator and a GLP-1 agonist in a diet-induced obesity mouse model.
Rationale for Synergy
GLP-1 agonists primarily act on the central nervous system to reduce appetite and food intake, leading to weight loss. However, this can be accompanied by a loss of lean muscle mass. Direct activation of AMPK, particularly with isoform-specific activators targeting skeletal muscle, can promote fatty acid oxidation and energy expenditure in peripheral tissues. The combination of these two mechanisms is hypothesized to lead to greater overall weight loss while preserving muscle mass, a significant advantage over current obesity treatments.
Conclusion
The synergistic combination of direct AMPK activators with other therapeutic agents represents a powerful strategy to enhance therapeutic efficacy in metabolic diseases and cancer. The combination of direct allosteric activators with AMP mimetics demonstrates a clear potentiation of AMPK signaling and downstream metabolic effects. In oncology, combining AMPK activators with drugs that exploit the metabolic vulnerabilities of cancer cells, such as the reliance on de novo lipogenesis, shows significant promise. Furthermore, the emerging combination of AMPK activators with GLP-1 agonists could revolutionize the treatment of obesity by addressing the critical issue of muscle loss during weight reduction. Further research, particularly the publication of detailed quantitative data from preclinical and clinical studies, is crucial to fully elucidate the potential of these synergistic approaches and guide their translation into clinical practice.
References
Navigating the Kinase Selectivity Landscape: A Comparative Analysis of AMPK Activator "Compound X"
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting metabolic diseases and cancer, the AMP-activated protein kinase (AMPK) has emerged as a critical regulator of cellular energy homeostasis. Small molecule activators of AMPK are of significant interest; however, their utility is intrinsically linked to their selectivity. A highly selective compound ensures that the observed biological effects are attributable to the intended target, minimizing confounding off-target activities.
This guide provides a comparative assessment of the kinase selectivity of a representative AMPK activator, herein referred to as "Compound X," against other well-characterized modulators of the AMPK pathway.
Disclaimer: The identity of "AMPK activator 6" is ambiguous in publicly available information, with different sources referring to distinct chemical entities. To provide a useful comparative framework, this guide will use "Compound X" as a placeholder for a hypothetical AMPK activator and will focus on the selectivity profiles of well-documented AMPK modulators, A-769662 (an activator) and Compound C (Dorsomorphin, an inhibitor), as key comparators.
Quantitative Kinase Selectivity Profile
The following table summarizes the in vitro activity of the selective AMPK activator A-769662 and the non-selective inhibitor Compound C (Dorsomorphin) against a panel of kinases. This data is compiled from multiple studies to illustrate the differences in their selectivity profiles. It is important to note that direct comparison is best made when compounds are screened against the same panel under identical conditions.
| Kinase Target | A-769662 Activity | Compound C (Dorsomorphin) IC50 (nM) | Selectivity Insight |
| AMPK | EC50 ≈ 800 nM | ~109 (Ki) | A-769662 is a potent activator, while Compound C is a potent inhibitor. |
| ALK2 | No significant inhibition reported | ~119 | Compound C potently inhibits BMP type I receptors. |
| ALK3 | No significant inhibition reported | ~23 | High off-target activity of Compound C on the BMP pathway. |
| ALK6 | No significant inhibition reported | ~200 | Compound C's activity extends to multiple BMP receptors.[1] |
| VEGFR2 (KDR) | No significant inhibition reported | ~25.1 | Significant off-target inhibition by Compound C on a key angiogenesis regulator.[1] |
| PIM1 | >50% inhibition at 10 µM | Data not available | A-769662 shows some off-target activity at higher concentrations. |
| PIM3 | >50% inhibition at 10 µM | Data not available | Potential for off-target effects of A-769662 should be considered. |
| General Kinase Panel (76 kinases) | Negligible effect on most at 10 µM | 34/119 kinases inhibited >50% | A-769662 is highly selective for AMPK compared to the broad off-target profile of Compound C.[2] |
| Na+/K+-ATPase | Direct inhibition (IC50 ≈ 57 µM) | Not a primary reported target | A-769662 exhibits AMPK-independent effects on ion transport.[3] |
| PI3-Kinase Pathway | Induces glucose uptake via this pathway | Not a primary reported target | A-769662 can induce metabolic effects through AMPK-independent pathways.[4] |
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in assessing kinase selectivity, the following diagrams are provided.
Experimental Protocols
Accurate assessment of kinase selectivity relies on robust and well-defined experimental protocols. Below is a representative methodology for an in vitro radiometric kinase assay, a common method for determining inhibitor potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified, active recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., "Compound X," A-769662, Compound C) stock solution in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Adenosine triphosphate (ATP), high purity
-
[γ-³³P]ATP (radiolabeled)
-
96-well or 384-well assay plates
-
Phosphocellulose filter paper (e.g., P81) or plates
-
1% Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a 10-point curve might be 100 µM, with subsequent 1:3 dilutions. Further dilute these into the kinase reaction buffer to achieve the final desired assay concentrations.
-
Assay Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted test compound. Include wells with DMSO only as a vehicle control (100% activity) and wells without kinase as a background control.
-
Pre-incubate the kinase and compound for 10-15 minutes at room temperature to allow for binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a mix of the specific substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase, and the mixture should be spiked with [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter papers extensively with 1% phosphoric acid to remove all unincorporated radiolabeled ATP.
-
Detection: Transfer the washed filter papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no kinase control) from all other measurements.
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
This detailed protocol provides a foundation for assessing the selectivity of AMPK activators and other kinase modulators, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Safety Operating Guide
Navigating the Safe Handling of AMPK Activator 6: A Comprehensive Guide
AMPK activator 6 has been shown to reduce lipid content and activate the AMPK pathway in cell-based assays. It is under investigation for its potential in treating non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[1] Given its biological activity, all materials contaminated with this compound should be treated as potentially hazardous chemical waste.
Essential Safety and Handling Precautions
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering and Administrative Controls:
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Designated Area: A specific area of the laboratory should be designated for the handling of potent compounds like this compound. This area should be clearly marked, and access should be restricted.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound should be written and readily available to all personnel.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound in any form:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A lab coat with long sleeves and a closed front | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for handling large quantities of the solid compound or if there is a risk of aerosol generation. Consult your institution's Environmental Health and Safety (EHS) department. | Prevents inhalation of the compound. |
Step-by-Step Operational Procedures
A systematic workflow is critical to ensure safety and experimental integrity.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's EHS department.
-
Storage: The compound is typically a solid. Store the container in a designated, clearly labeled, and secure location at -20°C.[2]
Preparation of Stock Solutions:
-
Personal Protective Equipment: Before handling the solid compound, don all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Dissolution: The compound is soluble in DMSO.[2] Prepare a concentrated stock solution by dissolving the weighed solid in the appropriate volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -80°C.
Experimental Use:
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.
-
Handling: When treating cells or tissues, handle all solutions containing this compound with care to avoid splashes or aerosols.
-
Incubation: Incubate cells or tissues as required by the experimental protocol.
Comprehensive Disposal Plan
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of in the regular trash or down the drain.[3][4]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and culture flasks, must be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: All solutions containing this compound, including spent cell culture media and buffers, must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Unused Compound: Any unused or expired solid this compound should be disposed of in its original container as hazardous chemical waste.
Decontamination and Final Disposal:
-
Work Surface Decontamination: After each use, decontaminate the work area (e.g., fume hood, benchtop) by wiping it down with a suitable cleaning agent, such as 70% ethanol, followed by a detergent solution. All cleaning materials must be disposed of as hazardous solid waste.
-
Labeling and Storage: Ensure all hazardous waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Store the waste containers in a secure, designated area until they are collected.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By implementing these safety and handling procedures, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK Activator VI, RSVA314 The AMPK Activator VI, RSVA314 modulates the biological activity of AMPK. This small molecule/inhibitor is primarily used for Biochemicals applications. | 316130-82-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
